Thiophene-2,5-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINLNBRJVGINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172214 | |
| Record name | 2,5-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18853-40-2 | |
| Record name | 2,5-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiophene-2,5-dicarbonitrile: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2,5-dicarbonitrile, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental chemical, physical, and spectroscopic properties. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities, particularly in the context of cancer research. This guide aims to serve as a critical resource for professionals engaged in drug discovery and the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound, with the chemical formula C₆H₂N₂S, is a solid, pale yellow to off-white compound.[1] It is characterized by a five-membered thiophene ring substituted with two nitrile groups at the 2 and 5 positions. These electron-withdrawing nitrile groups significantly influence the electronic properties and reactivity of the thiophene ring. The compound is insoluble in water but shows solubility in common organic solvents such as dichloromethane and chloroform.[1]
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 18853-40-2 | [2] |
| Molecular Formula | C₆H₂N₂S | [2] |
| Molecular Weight | 134.16 g/mol | [2] |
| Appearance | Pale yellow to off-white solid | [1] |
| Melting Point | 126 - 129 °C | [1] |
| Boiling Point | 305.3 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |
| InChI | InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | [2] |
| InChIKey | MYINLNBRJVGINA-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(SC(=C1)C#N)C#N | [2] |
Spectroscopic Data
Table 2: Spectroscopic Data for Thiophene Derivatives
| Spectroscopic Technique | Characteristic Features (for related thiophene derivatives) |
| ¹H NMR | Aromatic protons on the thiophene ring typically appear as singlets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shift is influenced by the solvent and other substituents. For instance, the thiophene protons (Th-β-H) in a related derivative have been observed as a singlet at δ 7.53 ppm in [D8]THF.[2] |
| ¹³C NMR | Aromatic carbons of the thiophene ring typically resonate in the range of δ 120-150 ppm. The nitrile carbons (CN) are expected to appear around δ 110-120 ppm. For a related dimethylthieno[2,3-b]this compound, the nitrile carbons appear at δ 113.3 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the range of 2210-2240 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹, while C=C stretching vibrations of the thiophene ring appear in the 1400-1550 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region. |
| UV-Vis Spectroscopy | Thiophene derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions of the conjugated system. The position of the λmax is dependent on the solvent and the nature of the substituents. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyanation of 2,5-dibromothiophene using copper(I) cyanide. This reaction, a type of nucleophilic aromatic substitution, is a standard procedure in heterocyclic chemistry.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,5-dibromothiophene (1 equivalent), copper(I) cyanide (2.2-2.5 equivalents), and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the reaction mixture to reflux (typically 150-190 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a stirred aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
Purification of the crude product is essential to obtain high-purity this compound for research and development applications. The two primary methods are recrystallization and column chromatography.
Workflow for Purification of this compound
Caption: General workflows for the purification of this compound.
Detailed Methodologies:
-
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes/ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Potential Biological Activities and Signaling Pathways
Thiophene derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological mechanisms of this compound are limited, research on related thiophene-containing molecules provides insights into their potential modes of action. Many thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Anticancer Mechanisms of Thiophene Derivatives
Caption: Potential mechanisms of anticancer activity for thiophene derivatives.
Several studies have shown that thiophene derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, derivatives of thieno[2,3-b]thiophene have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] Furthermore, some thiophene compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key kinases in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to decreased cell proliferation and survival.
Another reported mechanism of action for certain thiophene derivatives is the disruption of microtubule polymerization.[5][6] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. The induction of apoptosis, or programmed cell death, is a common endpoint for many effective anticancer agents, and thiophene derivatives have been shown to activate apoptotic pathways.[4][6]
Conclusion
This compound is a valuable scaffold in the design and synthesis of novel compounds with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, including chemical, physical, and spectroscopic characteristics. The outlined experimental protocols for its synthesis and purification offer practical guidance for researchers. While the specific biological mechanisms of this compound are still under investigation, the known activities of related thiophene derivatives, particularly as kinase inhibitors and microtubule disruptors, highlight promising avenues for future research and development of novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiophene-2,5-dicarbonitrile: A Comprehensive Technical Guide for Researchers
CAS Number: 18853-40-2
Structure:
This technical guide provides an in-depth overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound, also known as 2,5-dicyanothiophene, is a crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂N₂S | [2] |
| Molecular Weight | 134.16 g/mol | [2] |
| Appearance | Pale yellow to off-white solid | |
| Melting Point | 126-129 °C | |
| Boiling Point | 305.3 °C at 760 mmHg | |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform. | |
| Density | 1.33 g/cm³ | |
| Flash Point | 138.4 °C |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the cyanation of 2,5-dibromothiophene using copper(I) cyanide.[3] This reaction, a type of Rosenmund-von Braun reaction, provides a direct route to the desired dinitrile.
Experimental Protocol: Synthesis from 2,5-Dibromothiophene
This protocol details the synthesis of this compound from 2,5-dibromothiophene and copper(I) cyanide in N,N-dimethylformamide (DMF).
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Celite
-
Ethyl acetate (EtOAc)
-
Round-bottom flask or sealed vial
-
Magnetic stirrer and heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask or sealed vial, combine 2,5-dibromothiophene (1.0 equivalent) and copper(I) cyanide (2.2 equivalents).
-
Add anhydrous N,N-dimethylformamide to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove solid residues.
-
Wash the filter cake with hot ethyl acetate (3 x volume of DMF used).
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound (e.g., 1 mg/mL) in the mobile phase.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Instrumentation and Conditions:
-
GC System: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the analysis of aromatic compounds (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: A suitable temperature program should be developed to ensure good separation. A general program could be: initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (for FID) or MS transfer line temperature.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Filter the solution if necessary.
-
Inject a small volume (e.g., 1 µL) into the GC.
Applications in Drug Development
Thiophene-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[5][6] Thiophene derivatives have been extensively investigated as potential anticancer agents, exhibiting a range of mechanisms of action.[7][8]
Role as an Anticancer Agent Precursor
This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitrile groups can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, allowing for the generation of diverse chemical libraries for biological screening.
Inhibition of Signaling Pathways
Many thiophene derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.[5][7] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[9]
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, ultimately promoting cell proliferation and survival.[10][11]
Thiophene-based inhibitors can interfere with this pathway by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.[11]
Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.
The diagram above illustrates a simplified representation of the EGFR signaling pathway. Thiophene-based inhibitors can block the kinase activity of EGFR, thereby preventing the downstream signaling that leads to cell proliferation and survival.
Logical Workflow for Drug Discovery
The development of this compound-based therapeutics follows a logical workflow common in drug discovery.
Caption: A typical drug discovery workflow utilizing this compound.
This workflow begins with the synthesis of the core scaffold, followed by the creation of a diverse library of derivatives. These compounds are then screened for biological activity, and promising candidates are selected for further investigation into their mechanism of action and in vivo efficacy.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ClinPGx [clinpgx.org]
Thiophene-2,5-dicarbonitrile molecular weight and formula
This document provides the core chemical properties of Thiophene-2,5-dicarbonitrile, specifically its molecular formula and weight, intended for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a chemical compound with the molecular formula C₆H₂N₂S.[1][2][3] Its molecular weight is 134.16 g/mol .[1][2][3] Other names for this compound include 2,5-Dicyanothiophene.[1]
The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂S | PubChem[1], Methylamine Supplier[2] |
| Molecular Weight | 134.16 g/mol | PubChem[1], Methylamine Supplier[2], ChemUniverse[3] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18853-40-2 | ChemicalBook[4], ChemUniverse[3] |
Note on Advanced Requirements: The user request included specifications for experimental protocols and signaling pathway diagrams. These elements are not applicable to the presentation of fundamental molecular data like formula and weight. Such requirements are typically relevant for more complex biological or process-oriented topics. Therefore, no experimental methodologies or graphical diagrams are included in this report.
References
A Technical Guide to the Spectroscopic Properties of Thiophene-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2,5-dicarbonitrile, a key heterocyclic compound with applications in materials science and pharmaceutical development. This document collates available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a workflow for the spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons on the thiophene ring are chemically equivalent and should, therefore, give rise to a single signal. The electron-withdrawing nature of the nitrile groups will deshield these protons, causing their signal to appear at a relatively downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, three distinct carbon signals are expected: one for the two equivalent protonated carbons of the thiophene ring, one for the two equivalent carbons bearing the nitrile groups, and one for the two equivalent nitrile carbons.
Table 1: NMR Spectroscopic Data for 3,4-Dimethylthieno[2,3-b]this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.69 | singlet | CH₃ |
| ¹³C | 14.8 | - | CH₃ |
| 108.5 | - | C-CN | |
| 113.3 | - | CN | |
| 134.1 | - | C (fused ring) | |
| 143.1 | - | C-CH₃ | |
| 150.8 | - | C (fused ring) |
Note: Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.
Key IR Absorptions
The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2260-2210 cm⁻¹. For 3,4-Dimethylthieno[2,3-b]this compound, this peak is observed at 2213 cm⁻¹. Other expected absorptions include C-H stretching and bending vibrations for the thiophene ring, as well as C-S stretching vibrations.
Table 2: Key IR Absorption Frequencies for Thiophene Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C≡N stretch | 2260-2210 | Strong, Sharp | A key diagnostic peak. Observed at 2213 cm⁻¹ in a related compound. |
| Aromatic C-H stretch | 3100-3000 | Medium to Weak | |
| C=C stretch (in ring) | 1600-1400 | Medium | |
| C-S stretch | 800-600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Thiophene and its derivatives are known to absorb in the UV region.
Expected UV-Vis Absorption
Thiophene itself exhibits a strong absorption maximum around 235 nm. The presence of two nitrile groups, which are auxochromes, in conjugation with the thiophene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. Therefore, this compound is predicted to have a λ_max in the range of 250-280 nm, corresponding to a π-π* electronic transition.
Table 3: UV-Vis Absorption Data for Thiophene Derivatives
| Compound | λ_max (nm) | Solvent | Electronic Transition |
| Thiophene | ~235 | Hexane | π-π |
| Thiophene | 260, 436 | Not specified | Molecular transitions |
| Thiophene-based polymers | ~250 | Not specified | π-π transition of thiophene rings |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, but may need to be optimized based on the sample concentration and the specific instrument.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum. This method is often preferred for its simplicity and the minimal sample preparation required.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the absorbance at the λ_max is within the linear range of the instrument (typically between 0.2 and 0.8).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Data Acquisition: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Thiophene-2,5-dicarbonitrile: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of thiophene-2,5-dicarbonitrile. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, where a thorough understanding of a compound's physicochemical properties is paramount.
Core Physicochemical Properties
This compound is a solid, pale yellow to off-white compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂N₂S | --INVALID-LINK-- |
| Molar Mass | 134.16 g/mol | --INVALID-LINK-- |
| Melting Point | 126 - 129 °C | --INVALID-LINK-- |
| Boiling Point | 305.3 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | Pale yellow to off-white solid | --INVALID-LINK-- |
Solubility Profile
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | --INVALID-LINK-- |
| Dichloromethane | Soluble | --INVALID-LINK-- |
| Chloroform | Soluble | --INVALID-LINK-- |
| General Organic Solvents (e.g., ether, alcohol) | Generally Soluble | Inferred from general thiophene chemistry |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane) of analytical grade
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC or GC method. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Stability Profile
Specific stability studies on this compound are not extensively documented. However, based on the general chemistry of thiophenes and nitriles, and information from Safety Data Sheets (SDS) of related compounds, a general stability profile can be inferred. The compound is expected to be stable under normal storage conditions.[1]
Potential Degradation Pathways:
-
Hydrolysis: The nitrile groups could be susceptible to hydrolysis to carboxylic acids or amides under strong acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: The thiophene ring may be susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Experimental Protocol for Assessing Chemical Stability
The following protocol outlines a general approach for assessing the chemical stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)
-
pH meter
-
Constant temperature oven
-
Photostability chamber with controlled light and temperature
-
HPLC system with a stability-indicating method (a method that can separate the intact compound from its degradation products)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of HCl. Heat the solution (e.g., at 60°C) for a defined period. Take samples at various time points.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH. Maintain at a specific temperature and take samples over time.
-
Oxidation: Dissolve the compound in a solution containing H₂O₂. Monitor the reaction at room temperature or elevated temperature.
-
Photostability: Expose a solution of the compound, as well as the solid compound, to controlled light conditions (e.g., UV and visible light) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Stability: Store the solid compound in a constant temperature oven (e.g., 60°C) and analyze at different time intervals.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and identify and quantify any major degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each stress condition.
-
Determine the degradation rate and identify the conditions under which the compound is unstable.
-
Visualized Workflows
The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound like this compound.
Caption: Workflow for solubility determination.
Caption: Workflow for stability assessment.
References
Thiophene-2,5-dicarbonitrile: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2,5-dicarbonitrile, a symmetrically substituted aromatic heterocycle, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two reactive nitrile groups make it a valuable building block for the synthesis of a variety of complex molecules, including pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive overview of the historical synthesis, modern preparative methods, physicochemical properties, and potential applications of this compound.
While the parent thiophene ring was discovered by Viktor Meyer in 1882, the specific historical details surrounding the initial synthesis of this compound are not well-documented in readily available literature. However, its natural occurrence has been reported in Capparis spinosa[1]. This guide will focus on the established and contemporary synthetic routes that have made this compound accessible for research and development.
Physicochemical Properties
This compound is a pale yellow to off-white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂S | PubChem[1] |
| Molar Mass | 134.16 g/mol | PubChem[1] |
| Melting Point | 126 - 129 °C | Nanjing Finechem[2] |
| Boiling Point | 305.3 °C at 760 mmHg | Nanjing Finechem[2] |
| Density | 1.33 g/cm³ | Nanjing Finechem[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform. | Nanjing Finechem[2] |
| CAS Number | 18853-40-2 | ChemicalBook[3] |
Synthesis of this compound
Several synthetic strategies have been employed for the preparation of this compound. The most common and well-established methods start from pre-formed thiophene rings, introducing the nitrile functionalities in subsequent steps.
Cyanation of 2,5-Dihalothiophenes
A prevalent method for the synthesis of this compound involves the nucleophilic substitution of halogens at the 2 and 5 positions of the thiophene ring with cyanide ions. The use of 2,5-dibromothiophene is a common starting point for this transformation, often facilitated by a copper(I) cyanide reagent.[4]
Caption: Synthesis of this compound from 2,5-Dibromothiophene.
Experimental Protocol: Synthesis from 2,5-Dibromothiophene
This protocol is a representative procedure based on established cyanation reactions of aryl halides.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagents:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvent
-
-
Procedure:
-
To the reaction flask, under a nitrogen atmosphere, add 2,5-dibromothiophene and the chosen solvent.
-
Add copper(I) cyanide to the mixture.
-
Heat the reaction mixture with vigorous stirring to a temperature typically in the range of 150-200 °C. The exact temperature will depend on the solvent used.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Dehydration of Thiophene-2,5-dicarboxamide
Another potential synthetic route involves the dehydration of thiophene-2,5-dicarboxamide. This method is a classic transformation for the preparation of nitriles from primary amides. The dicarboxamide can be synthesized from the corresponding thiophene-2,5-dicarboxylic acid.
Caption: Multi-step synthesis of this compound from Thiophene-2,5-dicarboxylic Acid.
Experimental Protocol: Dehydration of Thiophene-2,5-dicarboxamide (General Procedure)
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagents:
-
Thiophene-2,5-dicarboxamide
-
A suitable dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride).
-
An inert solvent if required.
-
-
Procedure:
-
In the reaction flask, combine thiophene-2,5-dicarboxamide with the dehydrating agent. The reaction can be run neat or in a high-boiling inert solvent.
-
Heat the mixture, often to reflux, to effect the dehydration. The reaction temperature and time will vary depending on the chosen dehydrating agent.
-
Upon completion, the work-up procedure will depend on the reagents used. If phosphorus pentoxide is used, the product may be isolated by distillation or sublimation from the solid residue. If thionyl chloride is used, excess reagent is typically removed under reduced pressure.
-
The crude product is then purified by recrystallization or chromatography.
-
Applications in Drug Development and Materials Science
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Thiophene derivatives exhibit a wide range of biological activities, and the introduction of nitrile groups can modulate a compound's electronic properties, polarity, and ability to participate in hydrogen bonding, all of which are critical for drug-receptor interactions. This compound serves as a versatile precursor for the synthesis of novel therapeutic agents. For instance, it can be a starting material for the synthesis of thiophene-based kinase inhibitors, antiviral agents, and anticancer compounds.[6][7]
In the field of materials science, the electron-deficient nature of the dicyano-substituted thiophene ring makes it an attractive building block for organic semiconductors. These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The rigid and planar structure of this compound can facilitate π-π stacking, which is crucial for efficient charge transport in organic electronic devices.
Conclusion
This compound is a valuable and versatile chemical intermediate. While the historical details of its initial discovery are elusive, modern synthetic methods, primarily through the cyanation of 2,5-dihalothiophenes, provide reliable access to this compound. Its unique electronic and structural properties make it a compound of high interest for the development of new pharmaceuticals and advanced organic materials. Further exploration of its reactivity and incorporation into novel molecular architectures is an active area of research with the potential for significant scientific and technological advancements.
References
- 1. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Detailed Information & Supplier China | Properties, Applications, Safety Data, Price [nj-finechem.com]
- 3. This compound | 18853-40-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Theoretical and Computational Insights into Thiophene-2,5-dicarbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile, a key heterocyclic organic compound, stands as a molecule of significant interest in the realms of materials science and pharmaceutical development. Its unique electronic structure, characterized by the electron-rich thiophene ring functionalized with electron-withdrawing nitrile groups, imparts properties that are actively being explored for novel applications. This technical guide provides a summary of the available theoretical and computational data on this compound, offering insights into its molecular structure, and electronic and spectroscopic properties.
Molecular Structure and Properties
Computed Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂S | PubChem[1] |
| Molecular Weight | 134.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(SC(=C1)C#N)C#N | PubChem[1] |
| InChI Key | MYINLNBRJVGINA-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Computational Modeling: A Methodological Approach
Due to the lack of specific published data for this compound, this section outlines a standard and robust computational protocol for its theoretical study, based on methodologies applied to similar thiophene derivatives.
Computational Workflow
Caption: A typical workflow for the computational study of this compound using DFT.
Experimental Protocols: A General Framework
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. However, a general synthetic route involves the cyanation of 2,5-dibromothiophene using a cyanide source like copper(I) cyanide.[2] Characterization would typically involve the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule, particularly the C≡N stretching frequency.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
Synthesis of this compound
A plausible synthetic pathway for this compound is the reaction of 2,5-dibromothiophene with a cyanide salt, typically in the presence of a catalyst. This is a common method for introducing nitrile groups onto aromatic rings.
Caption: A simplified schematic for the synthesis of this compound.
Applications and Future Directions
Thiophene derivatives are widely utilized in the development of organic electronic materials due to their favorable electronic properties.[3] The incorporation of electron-withdrawing nitrile groups in this compound suggests its potential use as a building block for n-type organic semiconductors, which are crucial components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Further dedicated theoretical and experimental studies are necessary to fully elucidate the properties of this compound. Specifically, a comprehensive computational analysis of its excited states and charge transport properties would provide valuable insights for its application in organic electronics. Moreover, detailed experimental investigations into its synthesis, purification, and device fabrication are required to realize its potential in technological applications. The biological activities of this compound also remain an unexplored area of research.
References
An In-Depth Technical Guide to the Electronic and Optical Properties of Thiophene-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile, a key heterocyclic organic compound, is a subject of significant interest in materials science and medicinal chemistry. Its unique structure, featuring a thiophene core functionalized with two nitrile groups, imparts distinct electronic and optical characteristics that are being leveraged for the development of advanced organic electronics and novel therapeutic agents. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis and potential applications.
Core Electronic and Optical Properties
The electronic and optical properties of this compound are fundamentally governed by its molecular structure. The electron-rich thiophene ring acts as a π-conjugated system, while the two strongly electron-withdrawing nitrile (-CN) groups significantly influence its electronic energy levels. This donor-acceptor-donor (A-D-A) type structure leads to a reduced HOMO-LUMO energy gap, which in turn dictates its absorption and emission characteristics.
Data Presentation
A summary of the key electronic and optical properties of this compound is presented below. These values are compiled from a combination of experimental studies and computational models.
| Property | Value | Method | Reference |
| Electronic Properties | |||
| Highest Occupied Molecular Orbital (HOMO) | -6.56 eV (theoretical for thiophene) | DFT | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -0.36 eV (theoretical for thiophene) | DFT | [1] |
| Ionization Potential | 6.56 eV (theoretical for thiophene) | DFT | [1] |
| Electron Affinity | 0.36 eV (theoretical for thiophene) | DFT | [1] |
| Optical Properties | |||
| Absorption Maximum (λabs) | ~250 nm (for thiophene ring) | UV-Vis Spectroscopy | [2] |
| Molar Absorptivity (ε) | Data not available | ||
| Emission Maximum (λem) | Data not available | Fluorescence Spectroscopy | |
| Fluorescence Quantum Yield (ΦF) | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of 2,5-dibromothiophene.[3]
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ferric chloride (FeCl3)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of 2,5-dibromothiophene and copper(I) cyanide in a suitable solvent such as DMF or toluene is prepared in a reaction vessel.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then treated with a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Synthesis of this compound from 2,5-dibromothiophene.
Characterization Techniques
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane). The concentration should be adjusted to have an absorbance in the range of 0.1 - 1.0 at the absorption maximum.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This provides insights into the excited state properties.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation and Emission Scans:
-
Record the absorption spectrum to determine the optimal excitation wavelength (usually at λabs).
-
Set the excitation wavelength and scan the emission spectrum over a range of longer wavelengths.
-
To obtain an excitation spectrum, set the emission wavelength to the determined emission maximum and scan the excitation wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a known standard.[4] This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential between a suitable range and record the resulting current. The oxidation and reduction potentials can be determined from the voltammogram.
-
Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Experimental Workflow for Characterization
Workflow for the characterization of electronic and optical properties.
Applications in Drug Development and Signaling Pathways
Thiophene derivatives have shown significant promise in the field of drug development, particularly in oncology. Their ability to interact with various biological targets makes them attractive scaffolds for the design of new therapeutic agents.
Inhibition of Cancer-Related Signaling Pathways
Several studies have highlighted the potential of thiophene derivatives to inhibit key signaling pathways implicated in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Some thiophene-based compounds have been shown to act as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5][6]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain thiophene derivatives have demonstrated the ability to modulate this pathway, offering a potential therapeutic strategy.[7][8]
-
Microtubule Assembly: The disruption of microtubule dynamics is a well-established anticancer mechanism. Thiophene-containing molecules have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Illustrative Signaling Pathway: Inhibition of Microtubule Assembly
The following diagram illustrates the mechanism by which certain thiophene derivatives can inhibit microtubule assembly, a critical process for cell division.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ep2-bayreuth.de [ep2-bayreuth.de]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene synthesis [organic-chemistry.org]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Navigating the Safety Landscape of Thiophene-2,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science, presents a unique set of safety and handling challenges. This technical guide provides a comprehensive overview of its known and extrapolated safety data, proper handling protocols, and emergency procedures to ensure a safe laboratory environment.
Core Safety and Physical Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂S | PubChem[1] |
| Molecular Weight | 134.16 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Melting Point | Not explicitly stated | |
| Boiling Point | Not explicitly stated | |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | Methylamine Supplier |
Table 2: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
Note: This classification is inferred from related compounds and should be treated as a preliminary assessment pending a formal toxicological evaluation of this compound.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory.
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be inspected prior to use and disposed of properly after handling.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with good airflow.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid creating dust. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[5]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may need to be disposed of as hazardous waste.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for assessing and mitigating risks associated with handling this compound.
Caption: Risk assessment and control workflow for this compound.
References
The Enigmatic Presence of Thiophene-2,5-dicarbonitrile in Nature: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current state of knowledge regarding the natural occurrence of Thiophene-2,5-dicarbonitrile. While phytochemical databases list its presence in Capparis spinosa (the caper plant), a comprehensive review of primary scientific literature reveals a conspicuous absence of detailed experimental evidence to substantiate this claim. This whitepaper summarizes the available data, outlines generalized protocols for the isolation and identification of related compounds, and highlights the significant research gap that needs to be addressed to fully understand the natural role and potential applications of this intriguing molecule.
Introduction
This compound is a heterocyclic compound characterized by a thiophene ring substituted with two nitrile groups. While extensively utilized in synthetic chemistry as a building block for electronic materials and pharmaceuticals, its existence as a natural product has been sparsely documented. The primary reference to its natural occurrence points towards Capparis spinosa, a plant renowned for its rich and diverse phytochemical profile. However, the lack of accessible primary research presents a significant challenge in verifying its natural origin and understanding its biosynthesis, ecological role, and potential biological activities.
Documented Natural Occurrence
The sole indication of this compound's natural occurrence is found in the PubChem database, which cites the LOTUS (Natural Products Online) database.[1] According to these resources, the compound has been reported in Capparis spinosa.
Table 1: Documented Natural Source of this compound
| Compound Name | Natural Source | Database Reference | Primary Literature |
| This compound | Capparis spinosa | PubChem CID: 140436, LOTUS | Not Available |
Despite extensive searches of scientific literature, no primary research article detailing the isolation, structural elucidation, or quantification of this compound from Capparis spinosa or any other natural source could be located. This suggests that the database entry may originate from a high-throughput screening study or a private communication that was not publicly disseminated.
Phytochemical Profile of Capparis spinosa
Capparis spinosa is a well-investigated plant species known to produce a wide array of secondary metabolites. Understanding its general chemical composition provides a context in which this compound might exist.
Table 2: Major Classes of Phytochemicals Identified in Capparis spinosa
| Compound Class | Examples | Reference |
| Flavonoids | Rutin, Quercetin, Kaempferol | [2] |
| Alkaloids | Capparispine, Cadabicine | [2] |
| Glucosinolates | Glucocapparin | [2] |
| Phenolic Acids | Caffeic acid, Ferulic acid | [3] |
| Terpenoids | Not extensively detailed | - |
| Sterols | β-Sitosterol, Stigmasterol | [3] |
The presence of sulfur-containing compounds like glucosinolates in Capparis spinosa suggests a metabolic machinery capable of sulfur incorporation, which is a prerequisite for thiophene biosynthesis. However, the biosynthetic pathway leading to a dinitrile-substituted thiophene remains speculative in the absence of direct evidence.
Hypothetical Experimental Protocol for Isolation and Identification
Given the absence of a specific protocol for this compound, a generalized methodology for the isolation of thiophene derivatives from plant material is proposed below. This protocol is based on established methods for other naturally occurring thiophenes, primarily from the Asteraceae family.
4.1. Plant Material Collection and Preparation
-
Collect fresh plant material (e.g., leaves, roots, or stems of Capparis spinosa).
-
Thoroughly wash the material to remove any contaminants.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve chemical integrity.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
4.2. Extraction
-
Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.
-
Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which are effective for extracting many thiophene derivatives.
-
Finally, extract with a polar solvent like methanol or ethanol to isolate more polar compounds.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
4.3. Chromatographic Separation and Purification
-
Subject the crude extracts to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC), employing either a normal-phase or reverse-phase column depending on the polarity of the compound.
4.4. Structure Elucidation
-
Determine the structure of the purified compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the nitrile (C≡N) and thiophene ring vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Biological Activity and Signaling Pathways: A Broader Perspective
Due to the absence of specific research on this compound, no information is available regarding its biological activities or its effects on cellular signaling pathways. However, the broader class of naturally occurring thiophenes exhibits a wide range of significant biological effects.
Many thiophene derivatives isolated from plants, particularly from the Asteraceae family, are known for their phototoxicity and act as potent defense compounds against herbivores and microorganisms. Their biological activities include:
-
Antimicrobial: Effective against various bacteria and fungi.
-
Antiviral: Showing activity against a range of viruses.
-
Nematicidal and Insecticidal: Toxic to nematodes and insects.
-
Cytotoxic: Exhibiting activity against cancer cell lines.
These activities are often attributed to the ability of thiophenes to generate reactive oxygen species upon photoactivation, leading to cellular damage in the target organisms.
Conclusion and Future Directions
The natural occurrence of this compound remains an intriguing but unverified claim in the field of natural product chemistry. The discrepancy between its listing in prominent phytochemical databases and the lack of supporting primary literature underscores the need for rigorous experimental validation.
Future research should focus on:
-
Targeted Phytochemical Investigation: A focused study on Capparis spinosa to confirm or refute the presence of this compound.
-
Bioactivity Screening: If its presence is confirmed, the compound should be screened for a wide range of biological activities to uncover its potential therapeutic applications.
-
Biosynthetic Studies: Elucidation of the biosynthetic pathway of this unique molecule would provide valuable insights into the metabolic capabilities of Capparis spinosa.
Resolving the enigma of this compound's natural existence will not only expand our knowledge of plant secondary metabolism but could also unveil a novel natural product with potential applications in drug discovery and development.
References
Methodological & Application
Synthesis of Thiophene-2,5-dicarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Thiophene-2,5-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. The following sections outline the primary synthetic methodology, a detailed experimental protocol, and characterization data.
Overview and Synthetic Strategy
This compound is a key intermediate in the development of various organic functional materials and pharmaceutical compounds. The most common and established method for its synthesis involves the nucleophilic substitution of a 2,5-dihalothiophene with a cyanide source. The reaction of 2,5-dibromothiophene with copper(I) cyanide in a high-boiling solvent such as quinoline is a widely cited method.[1] This reaction, known as the Rosenmund-von Braun reaction, provides a direct route to the desired dinitrile.
Alternative approaches could involve palladium-catalyzed cyanation reactions, which may offer milder reaction conditions and broader substrate scope. However, the copper-mediated cyanation remains a prevalent and cost-effective method.
Below is a summary of a common synthetic route with associated quantitative data.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromothiophene | Copper(I) Cyanide (CuCN) | Quinoline | Reflux | 3.5 | 20 | (Bock, H.; Roth, B., 1983) |
Experimental Protocols
Synthesis of this compound from 2,5-Dibromothiophene
This protocol is based on the established Rosenmund-von Braun cyanation reaction.
Materials:
-
2,5-Dibromothiophene
-
Copper(I) Cyanide (CuCN)
-
Quinoline
-
Hydrochloric acid (HCl), concentrated
-
Sodium cyanide (NaCN) solution (aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromothiophene and a molar excess of copper(I) cyanide.
-
Solvent Addition: Add a sufficient volume of quinoline to the flask to ensure proper mixing and heating of the reactants.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for several hours.
-
Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a solution of aqueous sodium cyanide to dissolve any unreacted copper salts. c. Acidify the aqueous layer with concentrated hydrochloric acid. d. Extract the product from the aqueous layer with diethyl ether multiple times. e. Combine the organic extracts and wash them with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. c. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Characterization Data
The following are the expected characterization data for this compound (C₆H₂N₂S, Molecular Weight: 134.16 g/mol ).[2]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring. The chemical shift will be in the aromatic region, typically between 7.0 and 8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit three signals: one for the two equivalent nitrile carbons, one for the two equivalent carbons bearing the nitrile groups, and one for the two equivalent carbons adjacent to the sulfur atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other bands corresponding to the C-H and C=C stretching of the thiophene ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols: Thiophene-2,5-dicarbonitrile in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of thiophene-2,5-dicarbonitrile as a monomer in the synthesis of advanced polymers, particularly Covalent Triazine Frameworks (CTFs). The protocols outlined below are based on established methodologies and are intended to serve as a guide for the preparation and characterization of these promising materials.
Introduction
This compound, also known as 2,5-dicyanothiophene, is a versatile building block in polymer chemistry. Its rigid, aromatic structure and the presence of two nitrile functional groups make it an ideal candidate for the synthesis of highly cross-linked, porous polymers. The resulting materials, particularly Covalent Triazine Frameworks, exhibit exceptional thermal stability, high surface areas, and tunable electronic properties, making them suitable for a wide range of applications including gas storage and separation, catalysis, and organic electronics.
The primary polymerization pathway for this compound involves the cyclotrimerization of the nitrile groups to form stable 1,3,5-triazine rings, which serve as the linking nodes in the resulting porous network. This can be achieved through various synthetic strategies, most notably ionothermal synthesis and acid-catalyzed polymerization.
Polymer Synthesis from this compound
The primary application of this compound in polymer synthesis is in the formation of Covalent Triazine Frameworks (CTFs). These materials are synthesized through the trimerization of the nitrile groups, creating a robust, porous, and nitrogen-rich network.
Covalent Triazine Framework (CTF) Synthesis
The synthesis of CTFs from this compound can be achieved through two primary methods: ionothermal synthesis and acid-catalyzed cyclotrimerization.
1. Ionothermal Synthesis
Ionothermal synthesis involves the use of a molten salt, typically zinc chloride (ZnCl₂), which acts as both a solvent and a Lewis acid catalyst. This method is effective for producing porous, amorphous CTFs at high temperatures.
2. Acid-Catalyzed Synthesis
Strong acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the cyclotrimerization of nitriles at lower temperatures compared to ionothermal methods. This can offer better control over the resulting polymer structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for Covalent Triazine Frameworks synthesized from this compound (referred to as CTF-DCT or CTF-Th).
| Monomer | Polymer Name | Synthesis Method | Catalyst/Medium | Temperature (°C) | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| This compound | CTF-DCT-0.1 | Ionothermal | ZnCl₂ | 400 | 584 | 1.2 | [1][2] |
| This compound | CTF-Th | Acid-catalyzed | TfOH (vapors) | Not specified | Not specified | Not specified |
Note: Detailed characterization data for homopolymers of this compound is limited in the reviewed literature. The data presented is for a Covalent Triazine Framework derived from this monomer.
Experimental Protocols
Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework (CTF-DCT)
This protocol is a generalized procedure based on the ionothermal synthesis of CTFs from dicyano-monomers.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂), anhydrous
-
Quartz ampule
-
Tube furnace
-
Hydrochloric acid (HCl), aqueous solution (e.g., 5 M)
-
Deionized water
-
Acetone
-
Soxhlet extraction apparatus
Procedure:
-
Mixing Reactants: In a glovebox, thoroughly mix this compound and anhydrous zinc chloride in a molar ratio of 1:10.
-
Sealing the Ampule: Transfer the mixture to a quartz ampule. Evacuate the ampule and seal it under vacuum.
-
Polymerization: Place the sealed ampule in a tube furnace. Heat the ampule to 400 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling and Opening: Allow the furnace to cool down to room temperature naturally. Carefully open the ampule. Caution: Handle with care as pressure may have built up inside.
-
Purification:
-
Grind the resulting black solid into a fine powder.
-
Wash the powder with a 5 M aqueous HCl solution to remove the zinc chloride salt. Stir for at least 24 hours.
-
Filter the solid and wash with copious amounts of deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with acetone for 24 hours to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to obtain the final porous covalent triazine framework.
Protocol 2: Acid-Catalyzed Synthesis of a Covalent Triazine Framework (CTF-Th)
This protocol is a generalized procedure for the acid-catalyzed cyclotrimerization of dinitriles.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous chloroform
-
Ammonia solution
-
Soxhlet extraction apparatus
-
Dichloromethane (DCM)
Procedure:
-
Dissolving the Monomer: In a round-bottom flask, dissolve this compound in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) dropwise with vigorous stirring. A typical molar ratio of monomer to TfOH is 1:5.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The formation of a precipitate indicates polymer formation.
-
Neutralization and Quenching: Carefully quench the reaction by the slow addition of an ammonia solution until the mixture is neutralized.
-
Purification:
-
Filter the solid precipitate and wash thoroughly with deionized water and chloroform.
-
Perform a Soxhlet extraction with dichloromethane (DCM) for 24 hours to remove any impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.
Visualizations
Caption: Reaction scheme for the synthesis of a Covalent Triazine Framework from this compound.
Caption: General experimental workflow for the synthesis and characterization of polymers from this compound.
References
Application Notes and Protocols for Thiophene-2,5-dicarbonitrile in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thiophene-2,5-dicarbonitrile as a building block in organic electronic devices. The strong electron-withdrawing nature of the two nitrile groups on the thiophene ring makes this molecule a compelling candidate for the synthesis of novel n-type and ambipolar organic semiconductors with tailored electronic properties for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Introduction to this compound in Organic Electronics
Thiophene-based conjugated polymers have been extensively investigated for their excellent charge transport properties and environmental stability.[1] The introduction of electron-withdrawing groups, such as nitrile (-CN) moieties, onto the thiophene backbone is a well-established strategy to lower the frontier molecular orbital (HOMO and LUMO) energy levels. This modification can enhance electron injection and transport, making the resulting materials suitable for n-type or ambipolar charge transport in OFETs. Furthermore, in OPV applications, tuning the electronic properties of the donor or acceptor material is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc).
This compound serves as a valuable monomer for creating donor-acceptor (D-A) copolymers. By pairing it with electron-rich comonomers, the resulting polymers can exhibit narrow bandgaps, which is advantageous for absorbing a broader range of the solar spectrum in OPV devices.[2]
Data Presentation: Performance of Thiophene-Based Polymers in Organic Electronics
While specific performance data for polymers directly incorporating this compound is not extensively reported in the literature, the following tables summarize the performance of various representative thiophene-based copolymers in OFETs and OPVs. This data provides a benchmark for the expected performance of materials derived from this compound.
Table 1: Representative Performance of Thiophene-Based Copolymers in Organic Field-Effect Transistors (OFETs)
| Polymer System | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| Diketopyrrolopyrrole-thieno[3,2-b]thiophene (DPPT-TT) | Top-Gate, Bottom-Contact | > 1.0 | > 1.0 | > 10^5 | [3] |
| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | Bottom-Gate, Top-Contact | 0.1 | - | 3.5 x 10^3 | [4] |
| Thiophene-Fused Isoindigo-Thiophene Copolymer (PTII-T) | Top-Gate, Bottom-Contact | ~0.1 | ~0.1 | ~10^5-10^6 | [5] |
Table 2: Representative Performance of Thiophene-Based Copolymers in Organic Photovoltaics (OPVs)
| Donor Polymer System | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |
| Dithienosilole-Naphtho[2,3-c]thiophene-4,9-dione Copolymer | PC71BM | 7.85 | - | - | - | [6] |
| Fused Thiophene-Based Small Molecule (6) | PC71BM | 2.87 | 0.96 | - | - | [7] |
| Thiophene-Quinoxaline Copolymer | PC71BM | Slightly higher than homopolymers | - | - | - | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative copolymer incorporating this compound and the fabrication of OFET and OPV devices.
3.1. Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer of this compound (acceptor) with a distannylated donor monomer, for example, 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
2,5-Dibromothiophene-3,4-dicarbonitrile (or a similar precursor to this compound with reactive handles for polymerization)
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous chlorobenzene or toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of the brominated this compound derivative and the distannylated comonomer in anhydrous chlorobenzene.
-
Add the palladium catalyst (Pd2(dba)3, 1-2 mol%) and the phosphine ligand (P(o-tol)3, 4-8 mol%).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally dissolve it in chloroform or chlorobenzene.
-
Reprecipitate the polymer in methanol, filter, and dry under vacuum.
3.2. Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (gate and gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
The synthesized this compound based polymer
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO2 substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Surface Treatment: Treat the substrates with an oxygen plasma or a piranha solution to hydroxylate the SiO2 surface. Subsequently, immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer. Rinse with fresh toluene and anneal at 120 °C for 20 minutes.
-
Semiconductor Deposition: Prepare a solution of the this compound based polymer in a suitable solvent (e.g., 5 mg/mL in chloroform). Spin-coat the solution onto the OTS-treated substrate at 2000-3000 rpm for 60 seconds. Anneal the film at a temperature optimized for the specific polymer (e.g., 100-150 °C) to improve crystallinity.
-
Electrode Deposition: Evaporate 50 nm of gold through a shadow mask onto the semiconductor layer to define the source and drain electrodes. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Characterize the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air. Measure the transfer and output characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
3.3. Fabrication of a Conventional Bulk-Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
The synthesized this compound based polymer (as donor or acceptor)
-
Fullerene derivative (e.g., PC61BM or PC71BM) or a suitable donor/acceptor polymer
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 140 °C for 10 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the this compound based polymer and the corresponding donor or acceptor material (e.g., a 1:1.5 weight ratio with PC71BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film as optimized for the specific blend.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the device area.
-
Characterization: Characterize the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Measure the current density-voltage (J-V) characteristics to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Logical Relationships: Structure-Property-Performance
The performance of organic electronic devices based on this compound copolymers is governed by a complex interplay of their chemical structure, solid-state morphology, and electronic properties.
By rationally designing the comonomer to be paired with this compound and by engineering the side chains, researchers can fine-tune the electronic properties and the solid-state packing of the resulting polymer. This, in turn, directly impacts the charge transport and photovoltaic performance of the final devices.
References
- 1. ossila.com [ossila.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. High-performance ambipolar diketopyrrolopyrrole-thieno[3,2-b]thiophene copolymer field-effect transistors with balanced hole and electron mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. figshare.com [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-2,5-dicarbonitrile for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of covalent organic frameworks (COFs) derived from thiophene-2,5-dicarbonitrile. The protocols detailed below are intended to serve as a guide for the synthesis and utilization of these promising porous materials in various research and development settings.
Introduction
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[1] The incorporation of thiophene moieties into COF backbones is of particular interest due to their exceptional electronic and optical properties, making them suitable for applications in photocatalysis, organic electronics, and gas storage.[2][3] this compound is a key building block for the synthesis of a specific type of COF known as a covalent triazine framework (CTF).[1] In this process, the dinitrile monomers undergo a cyclotrimerization reaction to form highly stable 1,3,5-triazine rings, which link the thiophene units into a porous, two-dimensional network.[4]
The resulting thiophene-based CTFs exhibit promising characteristics, including high thermal and chemical stability, tunable porosity, and excellent charge transport properties.[5] These features make them attractive candidates for a range of applications, from heterogeneous photocatalysis for organic transformations to advanced materials for gas separation and drug delivery.[6][7]
Synthesis of Thiophene-Based Covalent Triazine Frameworks (CTFs)
The primary method for synthesizing CTFs from this compound is through an ionothermal synthesis, which involves heating the monomer in the presence of a molten salt catalyst, typically zinc chloride (ZnCl₂).[4] An alternative approach involves acid-catalyzed cyclotrimerization using a strong acid like trifluoromethanesulfonic acid (TfOH).[8]
Logical Workflow for Thiophene-Based CTF Synthesis
Caption: General workflow for the synthesis of thiophene-based covalent triazine frameworks.
Experimental Protocols
Protocol 1: Ionothermal Synthesis of Thiophene-Based CTF
This protocol is based on the general procedure for ionothermal synthesis of CTFs.[4]
Materials:
-
This compound
-
Zinc chloride (ZnCl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Acetone
-
Quartz ampoule
Procedure:
-
Preparation of Reactants: In a glovebox, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:10 molar ratio.
-
Sealing the Ampoule: Transfer the mixture to a quartz ampoule. Evacuate the ampoule and seal it under vacuum.
-
Heating and Reaction: Place the sealed ampoule in a furnace and heat to 400 °C at a rate of 5 °C/min. Hold the temperature at 400 °C for 48 hours.
-
Cooling and Opening: Allow the ampoule to cool to room temperature. Carefully open the ampoule in a fume hood.
-
Purification:
-
Grind the resulting black solid into a fine powder.
-
Wash the powder with 1 M HCl (3 x 100 mL) to remove the ZnCl₂ catalyst.
-
Wash with deionized water (3 x 100 mL) until the filtrate is neutral.
-
Wash with acetone (3 x 100 mL).
-
-
Drying: Dry the purified thiophene-based CTF powder in a vacuum oven at 150 °C overnight.
Protocol 2: Acid-Catalyzed Synthesis of Thiophene-Based CTF
This protocol is adapted from procedures for acid-catalyzed cyclotrimerization.[8]
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ammonia solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH) dropwise with stirring. A typical molar ratio of monomer to acid is 1:2.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The formation of a solid precipitate should be observed.
-
Quenching and Neutralization: Carefully quench the reaction by slowly adding methanol. Neutralize the mixture with an ammonia solution.
-
Purification:
-
Filter the solid product and wash thoroughly with methanol (3 x 50 mL).
-
Wash with deionized water (3 x 50 mL).
-
Wash with acetone (3 x 50 mL).
-
-
Drying: Dry the purified thiophene-based CTF powder in a vacuum oven at 120 °C overnight.
Characterization of Thiophene-Based CTFs
The successful synthesis and properties of the thiophene-based CTF can be confirmed through various characterization techniques.
Characterization Workflow
Caption: Standard characterization techniques for thiophene-based covalent triazine frameworks.
Expected Characterization Results:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the nitrile (-C≡N) stretching peak (around 2230 cm⁻¹). Appearance of characteristic triazine ring vibration peaks (around 1500-1350 cm⁻¹). |
| Powder X-ray Diffraction (PXRD) | Peaks indicating the crystalline or semi-crystalline nature of the framework. A broad peak around 25° can indicate π-π stacking of the 2D layers.[1] |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures typically above 400 °C in an inert atmosphere. |
| N₂ Adsorption-Desorption | Type I or IV isotherm, indicating a microporous or mesoporous structure. High Brunauer-Emmett-Teller (BET) surface area. |
| SEM / TEM | Visualization of the morphology of the CTF material, which can range from nanoparticles to larger aggregates. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirmation of the elemental composition (C, N, S) and the chemical states of the atoms.[5] |
Quantitative Data Summary
The following table summarizes typical quantitative data for thiophene-based CTFs synthesized from dinitrile precursors. Note that specific values can vary depending on the exact synthetic conditions.
| Property | Typical Value Range | Reference |
| BET Surface Area (m²/g) | 800 - 1500 | [4] |
| Total Pore Volume (cm³/g) | 0.5 - 1.5 | [4] |
| Micropore Volume (cm³/g) | 0.2 - 0.7 | [4] |
| CO₂ Uptake (cm³/g at 273 K, 1 bar) | 50 - 100 | [4] |
| Band Gap (eV) | ~2.47 | [3] |
Applications
Thiophene-based CTFs are versatile materials with a growing number of applications.
Photocatalysis
The electron-rich thiophene units and the electron-deficient triazine rings create a donor-acceptor framework that is highly active in photocatalysis.[6] These materials can be used for various organic transformations, such as the oxidative coupling of amines.[9]
Signaling Pathway for Photocatalytic Amine Coupling:
Caption: Proposed mechanism for visible-light-driven photocatalytic oxidative coupling of amines using a thiophene-based CTF.
Gas Storage and Separation
The porous nature and the presence of nitrogen and sulfur heteroatoms in the framework make these materials excellent candidates for CO₂ capture and storage. The specific pore size and surface chemistry can be tuned to achieve selective adsorption of CO₂ over other gases like methane (CH₄).[4]
Drug Delivery
The high surface area and tunable pore size of thiophene-based COFs make them suitable as nanocarriers for drug molecules. The drug can be loaded into the pores of the COF and released in a controlled manner.
Protocol for Drug Loading and Release:
-
Activation: Activate the thiophene-based CTF by heating under vacuum to remove any guest molecules from the pores.
-
Drug Loading:
-
Suspend the activated CTF in a solution of the desired drug (e.g., 5-fluorouracil) in a suitable solvent (e.g., hexane).
-
Stir the suspension for 24 hours at room temperature to allow for drug encapsulation.
-
Collect the drug-loaded CTF by centrifugation and wash with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded CTF under vacuum.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded CTF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
At specific time intervals, take aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of highly functional covalent organic frameworks. The resulting thiophene-based covalent triazine frameworks exhibit a unique combination of properties, including high porosity, excellent stability, and promising electronic characteristics. These materials have demonstrated significant potential in a range of applications, particularly in photocatalysis and gas separation. The detailed protocols and application notes provided here serve as a foundation for researchers to explore and expand the utility of these advanced materials in various scientific and technological fields.
References
- 1. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines [mdpi.com]
- 7. Applications of COFs and Their Derivatives in Photocatalysis for Energy Production and Harmful Substance Degradation | Zendy [zendy.io]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiophene-2,5-dicarbonitrile Based Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of conductive polymers based on thiophene-2,5-dicarbonitrile. The information is intended to guide researchers in the development and characterization of these materials for applications in organic electronics, biosensing, and drug delivery.
Introduction
Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the mechanical flexibility and processing advantages of polymers.[1][2] Among these, polythiophenes are widely studied due to their excellent environmental and thermal stability.[3] The introduction of functional groups onto the thiophene ring, such as the nitrile groups in this compound, allows for the fine-tuning of the polymer's electronic and physical properties. This document focuses on polymers derived from this compound, exploring their synthesis, properties, and potential applications, particularly in the biomedical field.[2][4]
Physicochemical Properties
Polymers incorporating thiophene-2,5-dicarboxylate units have been synthesized and characterized, providing insights into the properties that can be expected from polymers derived from this compound. The nitrile groups are strong electron-withdrawing groups which can significantly influence the electronic structure and, consequently, the conductive properties of the resulting polymer.
A study on copolyesters of 2,5-thiophenedicarboxylic acid (a related monomer) provides valuable data on the thermal and mechanical properties that can be anticipated. These copolyesters, synthesized via melt polycondensation, exhibited high thermal stability and robust mechanical properties.[1]
Table 1: Thermal and Mechanical Properties of Thiophene-2,5-dicarboxylate-co-bis(2-hydroxyethoxybenzene) Copolyesters (PTBxHy) [1]
| Copolymer Composition (TBB:THH) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Decomposition Temperature (Td, 5%) (°C) | Tensile Strength (MPa) |
| PTBB (100:0) | 105.5 | 194.2 | 325 | 70.5 |
| PTB75H25 | 95.2 | 188.5 | 340 | 65.2 |
| PTB50H50 | 85.1 | 182.1 | 355 | 58.9 |
| PTB25H75 | 75.3 | 178.4 | 360 | 51.7 |
| PTHH (0:100) | 69.4 | 173.7 | 366 | 46.4 |
Note: Data is for copolyesters of 2,5-thiophenedicarboxylic acid, not dicarbonitrile. TBB = 1,4-bis(2-hydroxyethyl)benzene thiophenedicarboxylate; THH = hexylene thiophenedicarboxylate.
Experimental Protocols
Chemical Oxidative Polymerization Protocol (General)
This method is suitable for producing larger quantities of the polymer powder.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for dedoping, optional)
Procedure: [5]
-
Dissolve a specific amount of this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Separately, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to monomer is typically between 2:1 and 4:1.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.
-
Continue stirring for a specified period (e.g., 24 hours). The reaction mixture will typically change color and a precipitate will form.
-
After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer.
-
To obtain the neutral (undoped) polymer, the powder can be washed with a dilute ammonia solution.
-
Finally, dry the polymer powder under vacuum.
Electrochemical Polymerization Protocol (General)
This method is ideal for depositing thin, uniform polymer films directly onto an electrode surface.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Lithium perchlorate (LiClO₄) or other suitable supporting electrolyte
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure: [6]
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a desired concentration (e.g., 0.1 M).
-
Assemble the three-electrode cell with the desired working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Perform electropolymerization using either cyclic voltammetry (sweeping the potential between a defined range) or potentiostatic/galvanostatic methods (applying a constant potential or current). The potential range will need to be determined experimentally for this compound but is typically in the oxidative region.
-
After deposition, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
Applications in Drug Development and Biomedical Research
Conductive polymers, including polythiophenes, are gaining significant interest for a variety of biomedical applications due to their biocompatibility and ability to interact with biological systems.[2][4]
-
Biosensors: The conductivity of these polymers can be modulated by the binding of specific biomolecules, making them excellent candidates for biosensor development.[7] For instance, a polythiophene-based sensor could be functionalized with enzymes or antibodies to detect specific analytes.
-
Drug Delivery: The application of an electrical stimulus to a conductive polymer matrix can be used to trigger the release of an embedded drug.[6][8] This allows for on-demand and controlled drug delivery.
-
Tissue Engineering: Conductive scaffolds can be used to provide electrical cues to cells, promoting tissue regeneration, particularly in nerve and cardiac tissues.[1]
While specific studies on this compound based polymers in these areas are limited, the general principles established for other polythiophenes provide a strong foundation for future research.
Hypothetical Signaling Pathway Modulation
Although direct evidence linking this compound polymers to specific cellular signaling pathways is not yet available, a hypothetical mechanism can be proposed for their application in neuromodulation or electrically stimulated drug release impacting cellular behavior. For instance, a conductive polymer scaffold could be used to electrically stimulate neurons, leading to the opening of voltage-gated ion channels and subsequent activation of intracellular signaling cascades.
Characterization Techniques
To fully characterize the synthesized polymers, a range of analytical techniques should be employed:
-
Spectroscopy (FTIR, NMR, UV-Vis): To confirm the chemical structure and conjugation of the polymer.[5]
-
Thermal Analysis (TGA, DSC): To determine the thermal stability, glass transition temperature, and melting point.[9]
-
Microscopy (SEM, AFM): To investigate the morphology and surface topography of the polymer films.
-
Electrochemical Analysis (Cyclic Voltammetry): To study the redox properties and electrochemical stability of the polymers.[6]
-
Conductivity Measurements (Four-Point Probe): To determine the electrical conductivity of the polymer films.
Conclusion
This compound presents an intriguing monomer for the development of novel conductive polymers with potentially unique electronic and physical properties. While specific data on its homopolymer is scarce, the established methodologies for polythiophene synthesis and characterization provide a clear path forward for researchers. The electron-withdrawing nature of the nitrile groups is expected to significantly influence the polymer's properties, making this an exciting area for future exploration in the fields of organic electronics and biomedical engineering.
References
- 1. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Electroactive Polymers for On‐Demand Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The factors that govern the allosteric chemical sensing of polythiophene chemosensors: scope and limitation toward signal-amplification sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Polymerization of Thiophene-2,5-dicarbonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the polymerization of Thiophene-2,5-dicarbonitrile. This monomer presents unique challenges and opportunities due to the strongly electron-withdrawing nitrile groups, which significantly influence its reactivity and the properties of the resulting polymer. The information is tailored for researchers in materials science, organic electronics, and drug development who are interested in synthesizing and exploring the potential of novel polythiophenes.
Introduction to Polymerizing this compound
This compound is an intriguing monomer for the synthesis of functional polythiophenes. The presence of two nitrile groups at the 2 and 5 positions of the thiophene ring dramatically alters its electronic properties compared to unsubstituted or alkyl-substituted thiophenes. These electron-withdrawing groups are expected to lower the HOMO and LUMO energy levels of the resulting polymer, potentially leading to materials with interesting optical, electronic, and electrochemical characteristics.
However, the polymerization of this compound is challenging. The electron-withdrawing nature of the nitrile groups increases the oxidation potential of the monomer, making traditional electrochemical and chemical oxidative polymerization methods more difficult to achieve. Consequently, metal-catalyzed cross-coupling reactions often provide a more viable route to obtaining well-defined polymers.
The resulting poly(this compound) is anticipated to be a material with a high electron affinity, making it a candidate for applications as an n-type semiconductor in organic electronics. Furthermore, the nitrile functionalities offer sites for post-polymerization modification and can engage in specific interactions, which is of interest in the development of sensors and for biomedical applications, including drug delivery and diagnostics. The nitrile group is a common pharmacophore and its incorporation into a polymer backbone could lead to novel materials with tailored biological interactions.[1][2][3]
Polymerization Techniques
Three primary methods for the polymerization of thiophene derivatives are considered for this compound:
-
Electrochemical Polymerization: This technique uses an applied potential to oxidize the monomer and initiate polymerization on an electrode surface. While challenging for this monomer due to its high oxidation potential, it can be facilitated by using co-monomers or initiators with lower oxidation potentials.[4][5]
-
Chemical Oxidative Polymerization: This method employs chemical oxidants, such as iron(III) chloride (FeCl₃), to initiate polymerization. The choice of a sufficiently strong oxidant and appropriate reaction conditions are crucial for successfully polymerizing electron-deficient thiophenes.[6]
-
Metal-Catalyzed Cross-Coupling Polymerization: Techniques like Suzuki or Stille polycondensation are powerful methods for creating well-defined conjugated polymers from functionalized monomers. This approach is likely the most promising for this compound, starting from a dihalogenated derivative.[7]
Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on established procedures for similar thiophene derivatives. Optimization of reaction conditions will be necessary to achieve desired results for this compound.
Protocol 1: Electrochemical Polymerization
This protocol describes the electropolymerization of this compound, potentially with a co-monomer to facilitate the process.
Workflow Diagram:
Caption: Workflow for Electrochemical Polymerization.
Materials:
-
This compound
-
Co-monomer (optional, e.g., 2,2'-bithiophene)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous Acetonitrile (CH₃CN)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte and the monomer(s) in anhydrous acetonitrile in an inert atmosphere (e.g., a glovebox). A typical concentration would be 0.1 M for the electrolyte and 10-50 mM for the monomer. If using a co-monomer, a molar ratio of 10:1 (this compound : co-monomer) is a good starting point.
-
Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
De-aerate the electrolyte solution by bubbling with an inert gas (e.g., Argon) for at least 15 minutes.
-
Perform electropolymerization using either cyclic voltammetry (CV), potentiostatic, or galvanostatic methods.
-
Cyclic Voltammetry: Scan the potential from a value where no reaction occurs (e.g., 0 V) to a potential sufficient to oxidize the monomer (likely > 2.0 V vs Ag/AgCl, to be determined by an initial CV scan) and back. Repeat for multiple cycles.
-
Potentiostatic: Apply a constant potential, slightly above the oxidation potential of the monomer, until the desired film thickness is achieved.
-
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under vacuum.
-
Characterize the polymer film using techniques such as UV-Vis spectroscopy, FTIR, SEM, and cyclic voltammetry in a monomer-free electrolyte solution.
Protocol 2: Chemical Oxidative Polymerization
This protocol outlines the synthesis of poly(this compound) using a chemical oxidant.
Workflow Diagram:
Caption: Workflow for Chemical Oxidative Polymerization.
Materials:
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or another suitable solvent
-
Methanol (for quenching and washing)
-
Deionized Water
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. A molar ratio of oxidant to monomer of 2.5:1 is a common starting point.
-
Cool the monomer solution to 0 °C in an ice bath.
-
Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The reaction mixture should darken, indicating polymerization.
-
Quench the reaction by pouring the mixture into a large volume of methanol. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the polymer sequentially with copious amounts of methanol, deionized water, and again with methanol to remove any residual oxidant and oligomers.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C).
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, ¹H NMR and FTIR for structure, and UV-Vis spectroscopy for optical properties.
Protocol 3: Metal-Catalyzed Cross-Coupling Polymerization (Suzuki Polycondensation)
This protocol describes the synthesis of poly(this compound) via Suzuki polycondensation, starting from 3,4-dibromo-thiophene-2,5-dicarbonitrile and a suitable diboronic acid or ester.
Workflow Diagram:
Caption: Workflow for Suzuki Polycondensation.
Materials:
-
3,4-Dibromo-thiophene-2,5-dicarbonitrile (or another dihalo- derivative)
-
An aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous 2 M Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Toluene)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Methanol (for precipitation)
-
Solvents for Soxhlet extraction (e.g., methanol, hexane, chloroform)
Procedure:
-
To a Schlenk flask, add the dihalo-thiophene-dicarbonitrile monomer, an equimolar amount of the diboronic acid/ester, the palladium catalyst (1-3 mol%), and the phase-transfer catalyst (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene) and the degassed aqueous base solution.
-
Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring for 24-72 hours.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform or another solvent in which the polymer is soluble) to remove catalyst residues and low molecular weight oligomers.
-
Precipitate the purified polymer from the final solvent fraction into methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
-
Characterize the polymer for its molecular weight (GPC), structure (¹H NMR, FTIR), and optical/electrochemical properties (UV-Vis, CV).
Quantitative Data Summary
Due to the limited availability of experimental data specifically for the homopolymer of this compound, the following table presents expected or potential properties based on data for polythiophenes with other electron-withdrawing groups and donor-acceptor copolymers containing dicyanothiophene.[2][7] These values should be considered as estimates and a starting point for characterization.
| Property | Expected Range/Value | Method of Analysis |
| Molecular Weight (Mₙ) | 5 - 50 kg/mol (highly dependent on method) | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Yield | 30 - 80% (dependent on method and optimization) | Gravimetric |
| Electrical Conductivity | Low (semiconducting), can be increased by doping | Four-point probe |
| Electrochemical Band Gap | 1.8 - 2.2 eV (estimated) | Cyclic Voltammetry |
| Optical Band Gap | 1.9 - 2.3 eV (estimated) | UV-Vis Spectroscopy |
| HOMO Level | -5.8 to -6.2 eV (estimated, expected to be deep) | Cyclic Voltammetry, PES |
| LUMO Level | -3.7 to -4.1 eV (estimated) | Cyclic Voltammetry, IPES |
Applications in Research and Drug Development
Polythiophenes with nitrile functionalities hold promise in several areas:
-
Organic Electronics: The expected low-lying HOMO and LUMO levels make poly(this compound) a candidate for an n-type semiconductor in organic field-effect transistors (OFETs) and as an electron acceptor material in organic photovoltaic (OPV) devices.
-
Sensors: The nitrile groups can participate in specific binding interactions (e.g., hydrogen bonding), which could be exploited in the design of chemical sensors.
-
Biomedical Applications: The nitrile group is present in many pharmaceuticals.[2][3] Polymers containing this functionality could be explored for drug delivery systems, where the polymer backbone can be designed for controlled release and the nitrile groups may influence drug loading and interaction with biological targets. Furthermore, the inherent conductivity of polythiophenes can be utilized for developing biosensors and tissue engineering scaffolds.[3]
These application notes and protocols provide a foundation for researchers to begin exploring the synthesis and properties of poly(this compound). Careful experimentation and optimization will be key to unlocking the full potential of this novel material.
References
- 1. Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Halogen-free Polymer Donors Based on 3,4-Dicyanothiophene for High-performance Polymer Solar Cells [cjps.org]
- 5. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 6. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Thiophene-2,5-dicarbonitrile: A Versatile Precursor for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile is a highly valuable and versatile building block in the synthesis of a wide array of functional organic materials. Its rigid, electron-deficient thiophene core, functionalized with two nitrile groups, provides a unique platform for creating materials with tailored electronic, optical, and biological properties. These properties make it a compound of significant interest in fields ranging from organic electronics to medicinal chemistry.
These application notes provide an overview of the use of this compound in the development of Covalent Organic Frameworks (COFs) for photocatalysis and derivatives for anticancer applications. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate further research and development in these areas.
I. Application in Porous Functional Polymers: Covalent Organic Frameworks (COFs)
This compound is an excellent monomer for the synthesis of nitrogen-rich Covalent Organic Frameworks (COFs), specifically Covalent Triazine Frameworks (CTFs). The trimerization of the nitrile groups leads to the formation of highly stable triazine linkages, resulting in a porous, crystalline, and conjugated network. These materials are promising candidates for applications in gas storage, separation, and heterogeneous photocatalysis.
Quantitative Data for Thiophene-Based Covalent Triazine Framework (CTF-Th)
| Property | Value | Reference |
| Brunauer-Emmett-Teller (BET) Surface Area | 1810 m²/g | [1] |
| Pore Size | 3 nm | [1] |
| Absorption Maximum (λ_abs) | 250 - 520 nm (broad) | [1] |
| Emission Maximum (λ_em) | 530 nm | [1] |
| Optical Band Gap (E_g) | 2.47 eV | [1] |
| LUMO Energy Level | -0.72 V | [1] |
Experimental Protocol: Synthesis of a Thiophene-Based Covalent Triazine Framework (CTF-Th)
This protocol describes the synthesis of a thiophene-containing Covalent Triazine Framework (CTF-Th) via acid-catalyzed cyclotrimerization of this compound onto a mesoporous silica template (SBA-15).[1]
Materials:
-
This compound
-
Mesoporous silica (SBA-15)
-
Trifluoromethanesulfonic acid (TfOH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dispersion of Monomer: In a round-bottom flask, disperse 1.0 g of mesoporous silica (SBA-15) and 0.5 g of this compound in 20 mL of anhydrous THF.
-
Sonication: Sonicate the mixture for 30 minutes to ensure homogeneous dispersion of the monomer within the pores of the silica template.
-
Solvent Evaporation: Remove the THF by rotary evaporation under vacuum until a dry, free-flowing powder is obtained.
-
Acid-Catalyzed Trimerization: Place the dried powder in a sealed vessel containing a small, open vial of trifluoromethanesulfonic acid (TfOH). Ensure the powder is not in direct contact with the liquid acid.
-
Reaction: Heat the sealed vessel at 120 °C for 72 hours. The TfOH vapors will catalyze the cyclotrimerization of the nitrile groups within the silica pores.
-
Template Removal: After cooling to room temperature, carefully remove the resulting polymer/silica composite. The silica template can be removed by treating the composite with a 48% aqueous hydrofluoric acid solution or a 10 M sodium hydroxide solution. (Caution: Handle HF with extreme care in a well-ventilated fume hood with appropriate personal protective equipment).
-
Washing and Drying: Wash the resulting CTF-Th powder extensively with water and ethanol to remove any residual acid and unreacted monomer. Dry the final product under vacuum at 80 °C overnight.
Experimental Workflow
II. Application in Drug Development: Anticancer Agents
Derivatives of this compound, particularly thiophene-2,5-dicarbohydrazides, have shown promise as anticancer agents. These compounds can be synthesized from the corresponding dicarboxylate esters, which are themselves derived from this compound. The resulting dicarbohydrazide can be further reacted with various aldehydes to create a library of Schiff base derivatives for biological screening.
Quantitative Data: In Vitro Anticancer Activity of Thiophene-2,5-dicarbohydrazide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of synthesized thiophene-2,5-dicarbohydrazide derivatives against the human breast cancer cell line MCF-7.
| Compound ID | Substituent on Aldehyde | IC50 (µM) on MCF-7 Cells |
| D1 | 3-methyl-1H-pyrrol-2-yl & 4-methyl-1H-pyrrol-2-yl | > 50 |
| D2 | Phenyl | 35.2 |
| D3 | 4-Chlorophenyl | 28.6 |
| D4 | 4-Methoxyphenyl | 41.5 |
| D5 | 4-Nitrophenyl | 15.8 |
| Imatinib (Standard) | - | 22.4 |
Data synthesized from multiple sources which may use different experimental conditions.[2][3]
Experimental Protocol: Synthesis of Thiophene-2,5-dicarbohydrazide and its Derivatives
This protocol outlines a two-step synthesis of thiophene-2,5-dicarbohydrazide derivatives, starting from dimethyl thiophene-2,5-dicarboxylate.[2][3]
Step 1: Synthesis of Thiophene-2,5-dicarbohydrazide
Materials:
-
Dimethyl thiophene-2,5-dicarboxylate
-
Hydrazine hydrate (85%)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of dimethyl thiophene-2,5-dicarboxylate in 20 mL of methanol.
-
Addition of Hydrazine Hydrate: Add 15 mL of 85% hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux at a temperature just below 80 °C and maintain for 12 hours. The solution will turn light yellow.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. A colorless product, thiophene-2,5-dicarbohydrazide, will crystallize out of the solution.
-
Purification: Filter the solid product, wash with cold methanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of Thiophene-2,5-dicarbohydrazide Schiff Base Derivatives
Materials:
-
Thiophene-2,5-dicarbohydrazide
-
Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
-
Ethanol (100%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.5 g of thiophene-2,5-dicarbohydrazide and a stoichiometric equivalent of the desired aromatic aldehyde in 50 mL of 100% ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 6-12 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The solid Schiff base derivative will precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
Logical Relationship of Synthesis
Potential Signaling Pathway: Inhibition of Wnt/β-catenin Pathway
Thiophene derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, including the Wnt/β-catenin pathway.[4] Aberrant activation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a thiophene-2,5-dicarbohydrazide derivative.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex and subsequently degraded by the proteasome. Upon Wnt binding to its receptors, the destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, promoting cell proliferation. Thiophene derivatives may interfere with this pathway by inhibiting the stabilization of β-catenin or its translocation to the nucleus.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiophene-2,5-dicarbonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of Thiophene-2,5-dicarbonitrile. This versatile building block, featuring an electron-deficient thiophene ring, is a valuable precursor for the synthesis of novel materials for organic electronics and functional dyes.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyanation of 2,5-dibromothiophene. The following protocol is based on established literature procedures.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
Quinoline
-
Hydrochloric acid (HCl), concentrated
-
Ammonia solution, concentrated
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromothiophene (1 equivalent) and copper(I) cyanide (2.2 equivalents).
-
Add freshly distilled quinoline as the solvent.
-
Heat the reaction mixture to reflux and maintain for 3.5 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a mixture of concentrated hydrochloric acid and crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the mixture is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,5-Dibromothiophene | 241.96 | 1 |
| Copper(I) Cyanide | 89.56 | 2.2 |
| This compound | 134.16 | - |
Note: The yield for this reaction is not explicitly stated in the readily available literature and would need to be determined experimentally.
Reactions of this compound
The electron-withdrawing nature of the two nitrile groups makes the thiophene ring susceptible to nucleophilic attack and activates the molecule for various cycloaddition and polymerization reactions. The nitrile groups themselves can also undergo a range of chemical transformations.
Nucleophilic Aromatic Substitution
While specific protocols for nucleophilic aromatic substitution on this compound are not abundant in the literature, the electronic properties of the molecule strongly suggest its suitability as a substrate for such reactions. The following is a generalized protocol based on reactions with analogous electron-deficient aromatic systems.
Reaction Scheme (Example with an alkoxide):
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium ethoxide, amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the nucleophile (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired) to the solution at room temperature or cooled in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Cycloaddition Reactions (Diels-Alder)
Thiophene itself is a poor diene in Diels-Alder reactions due to its aromaticity. However, the presence of electron-withdrawing nitrile groups in this compound makes it a potential dienophile. The following is a proposed experimental setup for a Diels-Alder reaction with a reactive diene like cyclopentadiene.[2][3]
Reaction Scheme (with Cyclopentadiene):
Proposed Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., Toluene, Xylene)
-
High-pressure reaction vessel (optional)
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1 equivalent) in a high-boiling point solvent like toluene or xylene.
-
Add freshly cracked cyclopentadiene (1.1 to 2 equivalents).
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C). High pressures (several kbar) may be required to facilitate the reaction.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Reactions of the Nitrile Groups
The nitrile functionalities of this compound can be transformed into other valuable functional groups, such as carboxylic acids or amines.
The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. The following protocol describes a basic hydrolysis.
Reaction Scheme:
Experimental Protocol: Hydrolysis to Thiophene-2,5-dicarboxylic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux and maintain until the evolution of ammonia gas ceases (can be tested with moist pH paper).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic, which will precipitate the dicarboxylic acid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) |
| This compound | 134.16 |
| Thiophene-2,5-dicarboxylic acid | 172.15 |
The nitrile groups can be reduced to primary amines using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation to 2,5-Bis(aminomethyl)thiophene
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (Parr shaker or similar)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in a suitable solvent.
-
Add the catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture and agitate (shake or stir) until hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the diamine, if necessary, by distillation under reduced pressure or by conversion to a salt and recrystallization.
Visualization of Experimental Workflows
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
General Nucleophilic Aromatic Substitution Workflow
Caption: General workflow for nucleophilic aromatic substitution.
Hydrolysis of Nitrile Groups Workflowdot
References
Application Notes and Protocols: The Role of Thiophene-2,5-dicarbonitrile Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile serves as a versatile scaffold in medicinal chemistry, leading to the development of novel therapeutic agents with a wide range of pharmacological activities. While research on the parent molecule is foundational, it is the diverse array of its derivatives that has shown significant promise in various disease models. These derivatives, by incorporating additional functional groups onto the this compound core, have been engineered to exhibit potent and selective activities against cancer, microbial infections, and neurodegenerative diseases.
This document provides detailed application notes on the use of key this compound derivatives in pharmaceutical research, along with comprehensive protocols for their synthesis and biological evaluation.
Anticancer Applications
Derivatives of this compound have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), and the induction of cytotoxicity in various cancer cell lines.
Quantitative Data: Cytotoxicity and Enzyme Inhibition of this compound Derivatives
The following table summarizes the in vitro efficacy of selected derivatives.
| Compound Class | Specific Derivative | Target/Cell Line | IC50 Value | Reference |
| Thieno[2,3-b]this compound Derivatives | Compound 2 (a pyrimidine derivative) | EGFRWT | 0.28 ± 0.03 µM | [1] |
| EGFRT790M | 5.02 ± 0.19 µM | [1][2] | ||
| MCF-7 (Breast Cancer) | More active than Erlotinib | [1][2] | ||
| A549 (Lung Cancer) | More active than Erlotinib | [1][2] | ||
| Thieno[2,3-b]thiophene Derivatives | Compound 3 | β-Glucuronidase | 0.9 ± 0.0138 µM | [3] |
| Compound 12 | Xanthine Oxidase | 14.4 ± 1.2 µM | [3] | |
| Thiophene-2,5-dicarbohydrazide Derivatives | Compound D5 | MCF-7 (Breast Cancer) | High Activity (Specific IC50 not provided) | [4] |
Experimental Protocols
Protocol for Synthesis of 3,4-diaminothieno[2,3-b]this compound Derivatives
This protocol describes a general method for the synthesis of pyrimidine derivatives from 3,4-diaminothieno[2,3-b]this compound, which is a key intermediate derived from this compound.[1][2]
Materials:
-
3,4-diaminothieno[2,3-b]this compound
-
Formamide, Formic acid, Carbon disulfide, Phenyl isocyanate, or Phenyl isothiocyanate
-
Appropriate solvent (e.g., Ethanol)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3,4-diaminothieno[2,3-b]this compound in a suitable solvent in a round-bottom flask.
-
Add the appropriate reagent (e.g., formamide for pyrimidine synthesis) to the flask.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired derivative.
-
Characterize the final product using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).
Protocol for MTT Cytotoxicity Assay
This protocol details the determination of the cytotoxic effects of thiophene derivatives on cancer cell lines using the MTT assay.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for EGFR Kinase Activity Assay
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of compounds against EGFR.[3]
Materials:
-
Recombinant human EGFR (WT and T790M)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Thiophene derivative stock solution (in DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stocks of EGFR, ATP, and the peptide substrate in the kinase reaction buffer.
-
Pre-incubate 5 µL of the enzyme in a 384-well plate with 0.5 µL of serially diluted compound or DMSO for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485) every 71 seconds for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
Protocol for β-Glucuronidase Inhibition Assay
This protocol outlines a biochemical assay to evaluate the inhibitory activity of compounds against β-glucuronidase.[3]
Materials:
-
β-Glucuronidase enzyme
-
Acetate buffer (0.1 M, pH 7.0)
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Thiophene derivative stock solution (in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 5 µL of the test compound solution, 185 µL of 0.1 M acetate buffer (pH 7.0), and 10 µL of β-glucuronidase solution.
-
Incubate the mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate.
-
Measure the absorbance at 405 nm using a multiplate reader to quantify the amount of p-nitrophenol produced.
-
Include a standard inhibitor (e.g., D-saccharic acid 1,4-lactone) as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Applications in Neurodegenerative and Infectious Diseases
Beyond cancer, thiophene-based compounds are being explored for their therapeutic potential in other areas. In the context of neurodegenerative disorders like Alzheimer's disease, certain thiophene derivatives have been shown to modulate the aggregation of amyloid-β peptides and inhibit acetylcholinesterase.[6][7] Furthermore, various thiophene derivatives have demonstrated significant antimicrobial activity against drug-resistant bacteria, highlighting their potential as a new class of antibiotics.[8]
Conclusion
This compound is a valuable starting point for the synthesis of a wide range of biologically active molecules. The derivatives discussed in these notes demonstrate potent activities that warrant further investigation in preclinical and clinical settings. The provided protocols offer a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.cn]
- 7. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
- 8. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Thiophene-2,5-dicarbonitrile
Welcome to the technical support center for the synthesis of Thiophene-2,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route, reagent quality, and reaction conditions. The most common methods are the palladium-catalyzed cyanation of 2,5-dihalothiophenes and the Sandmeyer reaction from 2,5-diaminothiophene.
Potential Causes & Solutions:
-
For Palladium-Catalyzed Cyanation:
-
Catalyst Deactivation: Palladium catalysts can be "poisoned" by excess cyanide ions, which strongly coordinate to the metal center and inhibit catalytic activity.[1][2]
-
Solution: Employ a cyanide source with low solubility or one that releases cyanide slowly. Zinc cyanide (Zn(CN)₂) is a common choice due to its lower toxicity and moderate reactivity.[3] Alternatively, using a non-toxic and sparingly soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be effective.[1][4] The gradual addition of the cyanide source can also help maintain a low concentration in the reaction mixture.
-
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is crucial.
-
Improper Solvent and Base: The solvent and base play a critical role in the reaction kinetics and solubility of reagents.
-
Moisture and Oxygen: Palladium-catalyzed cross-coupling reactions are often sensitive to air and moisture.
-
Solution: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be appropriately dried and degassed.
-
-
-
For Sandmeyer Reaction:
-
Incomplete Diazotization: The formation of the diazonium salt from the corresponding diamine is a critical first step.
-
Solution: This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Ensure slow, dropwise addition of sodium nitrite to an acidic solution of the amine.[7]
-
-
Side Reactions of the Diazonium Salt: Aryl diazonium salts can undergo various side reactions, including decomposition and unwanted substitutions.
-
Solution: Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. The presence of a copper(I) cyanide catalyst is essential for the Sandmeyer cyanation.[8]
-
-
Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route.
Potential Side Products & Minimization Strategies:
-
In Palladium-Catalyzed Cyanation:
-
Monocyanated Thiophene: Incomplete reaction can lead to the presence of 2-bromo-5-cyanothiophene (if starting from 2,5-dibromothiophene).
-
Minimization: Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Hydrolysis of Nitrile to Amide or Carboxylic Acid: Trace amounts of water can lead to the hydrolysis of the nitrile groups.
-
Minimization: Use anhydrous solvents and reagents. A properly inert atmosphere will also help to exclude atmospheric moisture.
-
-
Homocoupling of the Starting Material: This can occur as a side reaction in cross-coupling chemistry.
-
Minimization: Optimize the catalyst system and reaction conditions. The choice of ligand can influence the extent of homocoupling.
-
-
-
In Sandmeyer Reaction:
-
Phenolic Byproducts: The diazonium salt can react with water to form hydroxythiophenes.
-
Minimization: Maintain a low reaction temperature during diazotization and the subsequent cyanation step.
-
-
Azo Coupling Products: The diazonium salt can couple with unreacted amine or other electron-rich aromatic species.
-
Minimization: Ensure complete diazotization before proceeding to the cyanation step. Slow addition of the diazonium salt solution to the copper cyanide solution can also be beneficial.
-
-
Q3: What are the recommended purification techniques for this compound?
A3: The purification of this compound typically involves standard laboratory techniques.
-
Work-up: After the reaction is complete, a typical work-up involves quenching the reaction mixture, extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer.[1]
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from catalysts, ligands, and side products. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is often employed.[9]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure material. Suitable solvents for recrystallization would need to be determined experimentally, but solvents like ethanol, isopropanol, or mixtures containing dichloromethane or DMF have been used for similar thiophene derivatives.[10][11]
Data Presentation: Optimizing Palladium-Catalyzed Cyanation
The following table summarizes various conditions for palladium-catalyzed cyanation reactions of aryl halides, which can be adapted for the synthesis of this compound from 2,5-dihalothiophenes. Note that yields are highly substrate-dependent.
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | - | DMF | 80 | - | Good to Excellent | [3] |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | Na₂CO₃ | DMAC | 120 | 5 | 83-96 | [6] |
| Pd precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | High | [1] |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAP | - | 50-80 | - | Good | [3] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. Note: These are general procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Palladium-Catalyzed Cyanation of 2,5-Dibromothiophene
This protocol is based on general procedures for palladium-catalyzed cyanation of aryl halides.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromothiophene (1.0 mmol), zinc cyanide (Zn(CN)₂, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and a phosphine ligand (e.g., dppf, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 2,5-Diaminothiophene Dihydrochloride
This protocol is a generalized procedure for the Sandmeyer reaction.
-
Diazotization: Dissolve 2,5-diaminothiophene dihydrochloride (1.0 mmol) in aqueous HCl at 0-5 °C. Slowly add a solution of sodium nitrite (2.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (2.2 mmol) and sodium cyanide (or potassium cyanide) in water. To this solution, add the freshly prepared diazonium salt solution dropwise, while maintaining a controlled temperature.
-
Reaction: Allow the reaction to stir and warm to room temperature. The reaction may require heating to drive it to completion (monitor by TLC).
-
Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
Technical Support Center: Purification of Thiophene-2,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Thiophene-2,5-dicarbonitrile from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity of the compound.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities depend on the synthetic route. For a typical synthesis from 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) and a cyanide source (e.g., copper(I) cyanide or zinc cyanide), potential impurities include:
-
Unreacted 2,5-dihalothiophene
-
Monosubstituted intermediate (2-halo-5-cyanothiophene)
-
Residual metal salts (e.g., copper or zinc salts)
-
Polymeric byproducts
-
Solvent residues from the reaction (e.g., DMF, quinoline)
Q3: My crude this compound is a dark, oily residue. How should I proceed with purification?
A3: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification. This can involve dissolving the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water to remove inorganic salts. If high-boiling solvents like DMF are present, multiple aqueous extractions are recommended. Treatment with activated carbon can also help to remove colored impurities. Following this, the solvent can be removed under reduced pressure, and the resulting solid can be further purified.
Q4: Can this compound decompose during purification?
A4: Thiophene derivatives can sometimes be sensitive to acidic conditions. If using silica gel for column chromatography, which is slightly acidic, there is a potential for degradation, especially if the compound is sensitive. To mitigate this, the silica gel can be deactivated by treatment with a base like triethylamine (typically 1-2% in the eluent), or an alternative stationary phase such as neutral alumina can be used.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not suitable. | Select a more appropriate solvent or solvent system. Test solubility in a range of solvents with varying polarities. |
| Compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. Impurities are present, lowering the melting point. | Re-heat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly. Consider a preliminary purification step to remove impurities. |
| No crystals form upon cooling. | The solution is not saturated enough. Nucleation has not been initiated. | Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. Pre-heat the funnel and filter paper for hot filtration. |
| Crystals are discolored. | Colored impurities are trapped in the crystal lattice. | Perform a treatment with activated carbon before crystallization. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal. | Screen a variety of solvent systems with different polarities. A good separation on TLC will show a clear difference in Rf values between the desired compound and impurities. |
| Poor separation on the column. | The column was not packed properly, leading to channeling. The column was overloaded with the crude product. The eluent polarity is too high. | Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).[1] Start with a lower polarity eluent and gradually increase the polarity (gradient elution). |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound streaks or "tails" on the column. | The compound is interacting too strongly with the silica gel. The sample was overloaded. | Add a small amount of a polar modifier to the eluent. For potentially acidic compounds, a small amount of triethylamine can be added to the eluent to deactivate the silica gel.[1] Reduce the amount of sample loaded onto the column. |
| Presence of high-boiling point solvent in purified fractions. | Solvents like DMF or DMSO are not effectively removed by rotary evaporation alone. | Perform an aqueous workup of the crude material before chromatography to remove these solvents. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as dichloromethane/hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven can be used at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and hexanes)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that provides a good separation of this compound from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (e.g., from a pump or an inert gas line) to begin eluting the compounds.
-
Fraction Collection: Collect the eluate in a series of labeled fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Sublimation
Sublimation is a suitable method for purifying solid compounds that have a sufficiently high vapor pressure below their melting point.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.
-
Heating and Cooling: Begin heating the bottom of the apparatus gently while circulating a coolant (e.g., cold water) through the cold finger.
-
Sublimation: The this compound will sublime from the heated surface and deposit as purified crystals on the cold surface.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values/Ranges | Expected Recovery | Notes |
| Recrystallization | Solvent | Ethanol, Isopropanol, Dichloromethane/Hexane | 60-90% | Highly dependent on the purity of the crude material and the choice of solvent. |
| Column Chromatography | Stationary Phase | Silica Gel | 50-85% | Recovery can be lower due to irreversible adsorption or streaking. |
| Eluent | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) or Dichloromethane/Hexane (e.g., 1:1) | The optimal eluent must be determined by TLC. | ||
| Sublimation | Temperature | 100-140 °C (estimated) | >90% | Highly pure product can be obtained. The optimal temperature and pressure need to be determined empirically. |
| Pressure | <1 mmHg |
Visualizations
References
Technical Support Center: Synthesis of Thiophene-2,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound is the cyanation of a 2,5-dihalothiophene, typically 2,5-dibromothiophene, with a cyanide source. This reaction, a variation of the Rosenmund-von Braun reaction, commonly employs copper(I) cyanide (CuCN) in a polar, high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP).
Q2: What are the typical side products observed in the synthesis of this compound?
Several side products can form during the synthesis, primarily due to incomplete reaction, hydrolysis, or side reactions of the starting materials and product. The table below summarizes the most common impurities.
| Side Product/Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 2-Bromo-5-cyanothiophene | C₅H₂BrNS | 202.05 | Incomplete cyanation of 2,5-dibromothiophene. |
| Thiophene-2-carboxylic acid-5-carbonitrile | C₆H₃NO₂S | 153.16 | Partial hydrolysis of one nitrile group on the product. |
| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | Complete hydrolysis of both nitrile groups on the product. |
| 2,4-Dicyanothiophene | C₆H₂N₂S | 134.16 | Isomeric impurity from the starting 2,5-dihalothiophene. |
| Polymeric Thiophene Species | (C₆H₂N₂S)n | Variable | Polymerization of thiophene species at high temperatures. |
Q3: What reaction conditions are critical to minimize side product formation?
Minimizing side product formation requires careful control of reaction conditions. Key parameters include:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile groups. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: While the Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed, excessive heat can promote polymerization and decomposition. Careful optimization of the temperature is crucial.
-
Purity of Starting Materials: The purity of the 2,5-dihalothiophene is critical. Isomeric impurities in the starting material will lead to isomeric dinitrile products that can be difficult to separate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). If starting material is still present, extend the reaction time.
-
Increase Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can also lead to increased side product formation.
-
Ensure Proper Mixing: Vigorous stirring is necessary to ensure good contact between the reactants, especially since the reaction is heterogeneous.
-
-
-
Possible Cause B: Product Loss During Workup.
-
Troubleshooting:
-
Optimize Extraction: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery.
-
Careful Purification: During purification by column chromatography or recrystallization, some product loss is inevitable. Optimize the purification method to balance purity and yield.
-
-
Issue 2: Presence of Significant Amounts of 2-Bromo-5-cyanothiophene
-
Possible Cause: Incomplete Cyanation.
-
Troubleshooting:
-
Increase Equivalents of CuCN: Ensure a sufficient excess of copper(I) cyanide is used to drive the reaction to completion.
-
Higher Reaction Temperature: As with low yields, a modest increase in temperature may be necessary to facilitate the second cyanation step.
-
Use of Additives: Some literature suggests the use of additives like potassium iodide can facilitate the displacement of bromide.
-
-
Issue 3: Formation of Carboxylic Acid Byproducts
-
Possible Cause: Hydrolysis of Nitrile Groups.
-
Troubleshooting:
-
Strict Anhydrous Conditions: As mentioned in the FAQs, the rigorous exclusion of water is paramount. Dry solvents over molecular sieves and oven-dry all glassware immediately before use.
-
Purify Solvents: Ensure the solvent (e.g., DMF, NMP) is free of water and any amine impurities that could be basic and promote hydrolysis.
-
-
Issue 4: Dark, Tarry, or Polymeric Material in the Reaction Mixture
-
Possible Cause: Polymerization.
-
Troubleshooting:
-
Lower Reaction Temperature: This is the most direct way to reduce polymerization. Find the minimum temperature at which the reaction proceeds at a reasonable rate.
-
Shorter Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Use of Polymerization Inhibitors: In some cases, small amounts of radical inhibitors (e.g., hydroquinone) can be added, but their compatibility with the reaction conditions must be verified.
-
-
Experimental Protocols
Synthesis of this compound from 2,5-Dibromothiophene (Rosenmund-von Braun Reaction)
Materials:
-
2,5-Dibromothiophene (1.0 eq)
-
Copper(I) Cyanide (2.2 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Aqueous solution of Iron(III) chloride
-
Diatomaceous earth (Celite®)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,5-dibromothiophene and copper(I) cyanide.
-
Under a nitrogen atmosphere, add anhydrous NMP to the flask.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of iron(III) chloride to dissolve the copper salts.
-
Filter the mixture through a pad of diatomaceous earth to remove any insoluble material.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Thiophene-2,5-dicarbonitrile stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Thiophene-2,5-dicarbonitrile. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
Hydrolysis: The nitrile functional groups can undergo hydrolysis to form amides and subsequently carboxylic acids, particularly under acidic or basic conditions.
-
Oxidation: The thiophene ring can be susceptible to oxidation, which can lead to the formation of sulfoxides or ring-opened products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
-
Thermal Stress: High temperatures can cause decomposition of the molecule.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups present, the likely degradation products include:
-
Hydrolysis products: Thiophene-2,5-dicarboxamide and Thiophene-2,5-dicarboxylic acid.
-
Oxidation products: this compound S-oxide (sulfoxide).
-
Further degradation can lead to ring-opened byproducts.
Q4: Is this compound sensitive to pH changes?
A4: Yes, the nitrile groups are susceptible to hydrolysis in both acidic and basic aqueous solutions. The rate of hydrolysis is expected to increase at pH values significantly above or below neutral.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place, and preferably under an inert atmosphere.
-
Check Purity: Analyze the purity of your stock material using a suitable analytical technique like HPLC-UV or UPLC-MS to check for the presence of degradation products.
-
Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment, as it may degrade in certain solvents over time.
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or degradation in the sample vial.
-
Troubleshooting Steps:
-
Investigate Mobile Phase: Ensure the mobile phase pH is compatible with the stability of the compound. Avoid highly acidic or basic mobile phases if possible.
-
Control Temperature: Use a cooled autosampler to minimize degradation in the sample vial while waiting for injection.
-
Analyze Degradation Products: Use UPLC-MS/MS to identify the structure of the unexpected peaks to confirm if they are degradation products.
-
Experimental Protocols
A forced degradation study is essential to understand the intrinsic stability of a molecule.[1][2][3][4] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Forced Degradation Study Protocol for this compound
Objective: To investigate the degradation pathways and identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a petri dish.
-
Expose it to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation (Solution):
-
Expose a 100 µg/mL solution of the compound to UV light (254 nm) and visible light in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating UPLC-MS method.
4. UPLC-MS Method Parameters (Example):
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[5][6][7][8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: PDA detector and a Q-TOF mass spectrometer.
Quantitative Data Summary
Since direct experimental stability data for this compound is limited, the following table provides a framework for the expected outcomes of a forced degradation study based on the reactivity of similar compounds and general principles. Researchers should perform experiments to obtain specific data for their samples.
| Stress Condition | Reagent/Parameter | Expected Degradation Products | Analytical Technique | Expected Observations |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Thiophene-2,5-dicarboxamide, Thiophene-2,5-dicarboxylic acid | UPLC-MS | Formation of new peaks with higher polarity. |
| Basic Hydrolysis | 0.1 M NaOH, RT | Thiophene-2,5-dicarboxamide, Thiophene-2,5-dicarboxylic acid | UPLC-MS | Rapid formation of hydrolysis products. |
| Oxidation | 3% H₂O₂, RT | This compound S-oxide | UPLC-MS | Formation of a product with M+16 mass. |
| Thermal | 105°C (solid) | Potential for polymerization or decomposition | TGA, UPLC-MS | Weight loss in TGA, appearance of multiple minor peaks in UPLC. |
| Photolytic | UV/Vis light | Various photoproducts | UPLC-MS | Appearance of new peaks, potential for color change. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate | MDPI [mdpi.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Poly(thiophene-2,5-dicarbonitrile) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of thiophene-2,5-dicarbonitrile. Given the electron-deficient nature of this monomer due to the two nitrile groups, standard oxidative polymerization methods for thiophenes are often unsuccessful. This guide focuses on alternative strategies and the potential challenges that may be encountered.
Frequently Asked Questions (FAQs)
Q1: Why is my oxidative polymerization of this compound failing?
A1: this compound is highly electron-deficient due to the strong electron-withdrawing nature of the two cyano groups. This deactivates the thiophene ring towards electrophilic attack, making oxidative polymerization (e.g., with FeCl₃ or electrochemical methods) extremely difficult. The oxidation potential of the monomer is significantly increased, often beyond the range of common chemical oxidants or accessible electrochemical windows.
Q2: What are the most promising alternative polymerization methods for this monomer?
A2: Reductive polycondensation methods, which do not rely on the oxidation of the thiophene ring, are more likely to be successful. These include Yamamoto coupling and Grignard Reagent Metathesis (GRIM) polymerization. Anionic polymerization is another theoretical possibility, but it presents significant challenges due to the reactivity of the nitrile groups.
Q3: What are the expected properties of poly(this compound)?
A3: The resulting polymer is expected to be a rigid, likely insoluble or poorly soluble conjugated polymer. The nitrile groups will significantly influence its electronic properties, making it a potential n-type semiconductor. Due to its rigid backbone, it is likely to have a high melting point or decompose before melting.
Q4: How can I improve the solubility of my polymer?
A4: If you are synthesizing a substituted version of the monomer (e.g., with alkyl chains at the 3- and 4-positions of the thiophene ring), longer and branched alkyl chains will improve solubility. For the unsubstituted polymer, solubility is a major challenge. Hot, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) might be attempted, but success is not guaranteed.
Q5: My polymer has a broad molecular weight distribution. What could be the cause?
A5: A broad polydispersity index (PDI) can result from several factors, including slow initiation, chain transfer reactions, or termination reactions. In the context of this compound, side reactions involving the nitrile groups are a likely cause. Additionally, if the polymer precipitates from the reaction mixture as it forms, this can lead to uncontrolled chain growth and a broad PDI.
Troubleshooting Guides
Guide 1: Reductive Polycondensation (Yamamoto Coupling)
This method typically involves the dehalogenation of a dihalo-monomer using a zero-valent nickel complex. For this compound, a suitable starting monomer would be 3,4-dihalo-thiophene-2,5-dicarbonitrile.
Problem: No polymerization or very low yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Ni(0) catalyst is sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Prepare the Ni(0) catalyst in situ from a stable precursor like Ni(COD)₂ with a suitable ligand (e.g., 2,2'-bipyridine). |
| Low Monomer Reactivity | The electron-withdrawing nitrile groups can reduce the reactivity of the C-X bonds. Increase the reaction temperature and/or reaction time. |
| Poor Monomer Purity | Impurities in the monomer can poison the catalyst. Purify the monomer by recrystallization or sublimation immediately before use. |
Problem: Low molecular weight polymer.
| Possible Cause | Suggested Solution |
| Non-stoichiometric Reaction | For a step-growth polymerization, stoichiometry is crucial. Ensure accurate measurement of the monomer and catalyst. |
| Premature Precipitation | The polymer may be insoluble in the reaction solvent and precipitate out, preventing further chain growth. Use a higher boiling point solvent that is known to dissolve rigid polymers (e.g., NMP, DMF, or dichlorobenzene). |
| Side Reactions | The nitrile groups might react with the organometallic species. While less likely in Yamamoto coupling than in anionic methods, it's a possibility. Consider using milder reaction conditions if side reactions are suspected. |
Problem: Insoluble polymer.
| Possible Cause | Suggested Solution |
| Rigid Polymer Backbone | The unsubstituted poly(this compound) is expected to be highly rigid. |
| - | If possible, synthesize a derivative of the monomer with solubilizing side chains (e.g., long alkyl groups) at the 3 and 4 positions. |
| - | Characterize the polymer in its solid state using techniques like solid-state NMR, FTIR, and TGA. |
Guide 2: Anionic Polymerization
This method is highly speculative for this monomer due to the high reactivity of the nitrile groups towards anions. It would require very low temperatures and a carefully chosen initiator.
Problem: No initiation of polymerization.
| Possible Cause | Suggested Solution |
| Initiator Reacts with Nitrile Group | The anionic initiator (e.g., n-BuLi) may preferentially attack the electrophilic carbon of the nitrile group rather than initiating polymerization at the thiophene ring. |
| - | Use a less nucleophilic, bulkier initiator. |
| - | Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor polymerization over side reactions. |
| Acidic Protons on Monomer | Any residual acidic protons on the thiophene ring could be deprotonated by the initiator, quenching it. Ensure the monomer is extremely pure and dry. |
Problem: Polymer shows signs of nitrile side reactions (e.g., unexpected IR or NMR signals).
| Possible Cause | Suggested Solution |
| Attack of Propagating Chain on Nitrile Groups | The growing polymer chain end (a carbanion) can attack the nitrile group of another monomer or a nitrile group on another polymer chain, leading to branching or cross-linking. |
| - | Lower the reaction temperature significantly. |
| - | Use a less polar solvent to reduce the reactivity of the propagating anion. |
| - | Keep the monomer concentration low to reduce the likelihood of intermolecular side reactions. |
Data Presentation
Table 1: Illustrative Reaction Parameters for Yamamoto Coupling of a Dihalo-thiophene-2,5-dicarbonitrile Monomer
| Parameter | Suggested Range | Notes |
| Monomer | 3,4-Dibromo-thiophene-2,5-dicarbonitrile | Other dihalides can be used. |
| Catalyst | Ni(COD)₂ + 2,2'-bipyridine | Prepare in situ. Molar ratio of Ni:ligand should be 1:1. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for this deactivated monomer. |
| Solvent | Anhydrous DMF or NMP | High boiling point, polar aprotic solvents are preferred. |
| Temperature | 80-150 °C | Higher temperatures may be required to drive the reaction. |
| Reaction Time | 24-72 hours | Monitor by GPC if possible. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to protect the catalyst. |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Analytical Technique |
| Appearance | Colored (likely dark red, brown, or black) powder | Visual Inspection |
| Solubility | Insoluble or very poorly soluble in common organic solvents | Solubility Tests |
| Molecular Weight (Mn) | Highly variable, likely low to moderate (e.g., 2-10 kDa) | GPC (if a soluble fraction can be obtained in a suitable solvent like hot NMP) |
| Polydispersity Index (PDI) | Likely broad (>2) | GPC |
| Thermal Stability | High, decomposition temperature >300 °C | TGA |
| FTIR Spectroscopy | Characteristic C≡N stretch (~2230 cm⁻¹), thiophene ring modes | FTIR |
Experimental Protocols
Protocol 1: Yamamoto Polycondensation of 3,4-Dibromo-thiophene-2,5-dicarbonitrile
-
Preparation: In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (e.g., 0.15 mmol) and 2,2'-bipyridine (0.15 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add 10 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Catalyst Activation: Stir the mixture at 80 °C for 30 minutes. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Add 3,4-dibromo-thiophene-2,5-dicarbonitrile (e.g., 5 mmol) to the flask.
-
Polymerization: Heat the reaction mixture to 100-120 °C and stir under a positive pressure of argon for 48 hours. The reaction mixture may become viscous or a precipitate may form.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing 200 mL of methanol. A colored solid should precipitate.
-
Purification: Filter the solid and wash it sequentially with methanol, acetone, and hexane to remove residual monomer, catalyst, and oligomers. Further purification can be done by Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) to remove any soluble, low molecular weight fractions.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Proposed Yamamoto polycondensation pathway.
Caption: Potential side reactions involving the nitrile group in anionic polymerization.
Technical Support Center: Synthesis and Purification of Thiophene-2,5-dicarbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Thiophene-2,5-dicarbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Rosenmund-von Braun reaction, which involves the cyanation of 2,5-dibromothiophene using a cyanide source, most commonly copper(I) cyanide (CuCN).[1]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities include unreacted 2,5-dibromothiophene, mono-cyanated intermediates (5-bromothiophene-2-carbonitrile), and potentially polymeric byproducts. If the reaction is not carried out under anhydrous conditions, hydrolysis of the nitrile groups to carboxylic acids can also occur.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Poor quality of reagents: Ensure that 2,5-dibromothiophene is pure and the copper(I) cyanide is fresh and finely powdered.
-
Reaction temperature: The temperature for the cyanation reaction is crucial. It needs to be high enough to drive the reaction to completion but not so high as to cause decomposition.
-
Solvent choice: High-boiling polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction.
-
Inadequate work-up: Incomplete extraction of the product or loss during purification steps can significantly lower the yield.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material (2,5-dibromothiophene), you can observe the disappearance of the starting material and the appearance of the product spot. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate.
Q5: What are the best methods for purifying crude this compound?
A5: The two primary methods for purification are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating mixtures with multiple components or closely related impurities.
Troubleshooting Guides
Low Product Purity
| Observation | Potential Cause | Suggested Solution |
| Presence of starting material (2,5-dibromothiophene) in the final product. | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. Use a slight excess of copper(I) cyanide. |
| Product is off-color (e.g., brown or black). | Formation of polymeric byproducts or decomposition. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product by passing it through a short plug of silica gel or by recrystallization with activated charcoal. |
| Broad melting point range. | Presence of multiple impurities. | Purify by column chromatography followed by recrystallization. |
Purification Challenges
| Issue | Potential Cause | Suggested Solution |
| Difficulty in recrystallization (oiling out, no crystal formation). | Improper solvent choice or cooling rate too fast. | Screen for an optimal recrystallization solvent or solvent system (e.g., ethanol, isopropanol, or toluene/hexane). Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor separation during column chromatography. | Inappropriate eluent system. | Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) might be necessary to separate closely eluting impurities. |
Experimental Protocols
Synthesis of this compound from 2,5-Dibromothiophene
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Aqueous solution of iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dibromothiophene and a 10-20% molar excess of copper(I) cyanide.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux (typically around 140-150 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of iron(III) chloride and stir for 1-2 hours to decompose the copper cyanide complex.
-
Extract the aqueous mixture with toluene or another suitable organic solvent.
-
Wash the combined organic layers with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Solvent Selection:
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include:
-
Ethanol
-
Isopropanol
-
Toluene
-
A mixture of toluene and hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Eluent System: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient can be determined by TLC analysis. A starting point could be 5% ethyl acetate in hexane, gradually increasing to 20-30%.
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the expected outcomes of different purification strategies. Note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 95-98% | Simple, fast, and effective for removing small amounts of impurities. | May not be sufficient for removing closely related impurities or large quantities of byproducts. Potential for product loss in the mother liquor. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and achieving very high purity. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Column Chromatography followed by Recrystallization | >99.5% | Provides the highest possible purity by removing a broad range of impurities. | Most time and resource-intensive method. |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A logical approach to troubleshooting low purity in this compound synthesis.
References
Challenges in the scale-up synthesis of Thiophene-2,5-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2,5-dicarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on challenges that arise during scale-up.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | • Monitor the reaction progress using TLC or GC. • Gradually increase the reaction temperature in small increments. • Extend the reaction time. |
| 2. Impure Reactants: Presence of moisture or other impurities in starting materials or solvents. | • Use anhydrous solvents and ensure starting materials are dry. • Purify starting materials (e.g., 2,5-dihalothiophene) before use. | |
| 3. Catalyst Deactivation (Palladium-catalyzed reactions): Excess cyanide ions in the reaction mixture can poison the palladium catalyst. | • Use a slow-addition method for the cyanide source. • Employ a less soluble cyanide source like zinc cyanide. | |
| Formation of Significant By-products | 1. Side Reactions: Polymerization of thiophene derivatives or reaction with impurities. | • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. • Control the reaction temperature to minimize thermal decomposition and side reactions. |
| 2. Monocyanation: Incomplete reaction leading to the formation of 5-halothiophene-2-carbonitrile. | • Increase the stoichiometry of the cyanide source. • Optimize reaction time and temperature to drive the reaction to completion. | |
| Exothermic Reaction / Runaway Reaction | 1. Poor Heat Dissipation: Inadequate cooling and stirring, especially during scale-up. | • On a larger scale, ensure efficient stirring and use a reactor with adequate cooling capacity. • Add the cyanide source portion-wise or via a syringe pump to control the reaction rate and heat generation. |
| 2. High Concentration: Running the reaction at a high concentration can lead to a rapid exotherm. | • Use an appropriate amount of a high-boiling point solvent to manage the heat of reaction. | |
| Difficult Product Purification | 1. Presence of Copper Salts (Rosenmund-von Braun reaction): Residual copper salts can complicate the work-up and purification. | • Quench the reaction mixture with an aqueous solution of ferric chloride or sodium cyanide to complex with copper salts. • Thoroughly wash the organic layer with aqueous ammonia or ammonium chloride solution. |
| 2. Similar Polarity of Product and By-products: Makes separation by column chromatography challenging. | • Optimize the solvent system for column chromatography. • Consider recrystallization from a suitable solvent to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the cyanation of a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene or 2,5-dichlorothiophene). The two primary approaches are:
-
Rosenmund-von Braun Reaction: This classic method uses a copper(I) cyanide salt as the cyanide source.[1][2]
-
Palladium-Catalyzed Cyanation: A more modern approach that employs a palladium catalyst with a cyanide source such as zinc cyanide or potassium ferrocyanide.[3][4]
Q2: I am observing a very low yield (around 20%) in my synthesis from 2,5-dibromothiophene and copper(I) cyanide. How can I improve this?
A2: A 20% yield has been reported for this reaction under specific conditions (heating in quinoline for 3.5 hours).[5] To improve the yield, consider the following:
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used.
-
Temperature: The reaction typically requires elevated temperatures, but excessive heat can lead to decomposition. Careful optimization is key.
-
Purity of Reactants: Ensure your 2,5-dibromothiophene and copper(I) cyanide are pure and dry.
-
Additives: In some cases, additives like L-proline have been shown to promote the Rosenmund-von Braun reaction at lower temperatures.[6]
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns revolve around the use of highly toxic cyanide reagents.[7]
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas, which can be liberated in the presence of acid, are highly toxic.[8][9][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Exothermic Reactions: Cyanation reactions can be exothermic.[7] On a larger scale, this can lead to a runaway reaction if not properly controlled with adequate cooling and controlled reagent addition.
-
Quenching: The reaction quench must be performed carefully to avoid the rapid release of HCN gas.
Q4: What are some common by-products I should look for?
A4: Potential by-products include:
-
Monocyanated Thiophene: 5-Bromo- or 5-chlorothiophene-2-carbonitrile from incomplete reaction.
-
Polymeric materials: Thiophene derivatives can be prone to polymerization under harsh reaction conditions.
-
Hydrolysis products: If water is present, the nitrile groups can be hydrolyzed to amides or carboxylic acids, though this is less common under anhydrous reaction conditions.
Q5: What are the best methods for purifying the final product?
A5: Purification of this compound typically involves:
-
Work-up: After the reaction, a careful aqueous work-up is necessary to remove inorganic salts. For the Rosenmund-von Braun reaction, this includes steps to remove copper salts.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from by-products.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent is often the final step.
Data Presentation
Comparison of Synthetic Methods
| Method | Starting Material | Cyanide Source | Catalyst/Reagent | Typical Solvent | Typical Temperature | Reported Yield | Key Challenges |
| Rosenmund-von Braun | 2,5-Dibromothiophene | Copper(I) Cyanide | - | Quinoline, DMF, Pyridine | 150-250 °C | 20% (in Quinoline)[5] | High temperatures, difficult purification, stoichiometric copper waste.[2] |
| Palladium-Catalyzed | 2,5-Dichlorothiophene | Zinc Cyanide | Pd₂(dba)₃, dppf | DMF, DMA | 80-120 °C | Generally good to excellent | Catalyst cost and deactivation, sensitivity to air and moisture.[11] |
| Palladium-Catalyzed | 2,5-Dibromothiophene | Potassium Ferrocyanide | Pd(OAc)₂ | DMA | 120 °C | Good to excellent | Requires a co-catalyst or ligand in some cases. |
Experimental Protocols
Protocol 1: Rosenmund-von Braun Synthesis of this compound
This protocol is a general representation and should be optimized for specific laboratory conditions.
Materials:
-
2,5-Dibromothiophene
-
Copper(I) Cyanide (CuCN)
-
Quinoline (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium cyanide (NaCN), aqueous solution (for work-up)
-
Toluene
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromothiophene and quinoline.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Add copper(I) cyanide portion-wise to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a solution of aqueous sodium cyanide to dissolve the copper salts.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with dilute HCl and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is a general representation and should be optimized for specific laboratory conditions.
Materials:
-
2,5-Dichlorothiophene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dichlorothiophene, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble solids.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. m.youtube.com [m.youtube.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Technical Support Center: Synthesis of Thiophene-2,5-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2,5-dicarbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Rosenmund-von Braun reaction. This involves the cyanation of 2,5-dihalothiophene, typically 2,5-dibromothiophene, using a cyanide source, most commonly copper(I) cyanide (CuCN).[1]
Q2: What are the primary challenges associated with the synthesis of this compound?
A2: The primary challenges include achieving complete dicyanation of the thiophene ring, the formation of side products, and the purification of the final product. The Rosenmund-von Braun reaction often requires high temperatures and an excess of copper cyanide, which can lead to purification difficulties.[2]
Q3: Can the nitrile groups on this compound hydrolyze during the reaction or workup?
A3: Yes, nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of amide or carboxylic acid impurities. It is crucial to control the reaction conditions and workup to minimize the presence of water and strong acids or bases.
Troubleshooting Guide
Low Yield of this compound
Problem: The yield of the desired this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction: The reaction has not gone to completion, leaving unreacted 2,5-dibromothiophene and the mono-cyanated intermediate, 2-bromo-5-cyanothiophene. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. - Increase Temperature: The Rosenmund-von Braun reaction often requires high temperatures (refluxing in solvents like DMF or quinoline).[1][2] Ensure the reaction temperature is optimal. - Use Excess Cyanide: An excess of copper(I) cyanide is often used to drive the reaction towards the dicyanated product.[2] |
| Suboptimal Solvent: The solvent may not be suitable for the reaction. | High-boiling polar solvents such as DMF, nitrobenzene, or pyridine are typically used to achieve the necessary reaction temperatures.[2] Consider using a different high-boiling solvent if yields are consistently low. |
| Decomposition of Product: The high reaction temperatures may be causing thermal decomposition of the product. | If decomposition is suspected, attempt the reaction at the lower end of the effective temperature range for a longer duration. |
Presence of Impurities in the Final Product
Problem: The isolated product is contaminated with starting materials, intermediates, or other byproducts.
Possible Causes & Solutions:
| Impurity | Identification Method | Mitigation and Purification |
| 2,5-Dibromothiophene (Starting Material) | GC-MS, NMR | Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure complete conversion. Purify the crude product using column chromatography or recrystallization. |
| 2-Bromo-5-cyanothiophene (Mono-substituted intermediate) | GC-MS, NMR | Drive the reaction to completion by increasing reaction time or temperature. This intermediate can be separated from the desired product by careful column chromatography. |
| Copper Salts | Visual inspection (colored impurities), ICP-MS | During workup, thoroughly wash the organic extracts with an aqueous solution of a complexing agent like ethylenediamine or aqueous ammonia to remove copper salts. |
| Polymeric Byproducts | Insoluble material, broad NMR signals | Avoid excessively high reaction temperatures. Purify by filtration to remove insoluble polymers and subsequent column chromatography or recrystallization of the soluble fraction. |
Experimental Protocols
Synthesis of this compound from 2,5-Dibromothiophene
This protocol is based on the Rosenmund-von Braun reaction.
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
High-boiling polar solvent (e.g., DMF, quinoline)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromothiophene and copper(I) cyanide (typically in a molar excess).
-
Add the high-boiling solvent to the flask.
-
Purge the reaction vessel with an inert gas.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of a complexing agent (e.g., aqueous ammonia or ethylenediamine) to dissolve the copper salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Overview of potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Catalyst Selection and Optimization for Thiophene-2,5-dicarbonitrile Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and optimization for reactions involving Thiophene-2,5-dicarbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent catalytic methods for synthesizing this compound involve the cross-coupling of a 2,5-dihalothiophene (typically 2,5-dibromothiophene or 2,5-dichlorothiophene) with a cyanide source. Palladium and nickel-based catalyst systems are the most widely used for this transformation.
Q2: Which palladium catalysts are recommended for the cyanation of 2,5-dihalothiophenes?
A2: A variety of palladium catalysts have shown efficacy in the cyanation of aryl halides, which can be applied to dihalothiophenes. Commonly used systems include a palladium(0) or palladium(II) precursor combined with a phosphine ligand. Examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) in combination with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene).[1] The choice of ligand is crucial for catalyst stability and activity.
Q3: What are the advantages of using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])?
A3: Potassium hexacyanoferrate(II) is a significantly less toxic and safer alternative to traditional cyanide sources like KCN or Zn(CN)₂.[2][3] While its use can sometimes require higher reaction temperatures, it mitigates the risk of exposure to highly toxic hydrogen cyanide gas, especially in acidic work-up conditions.[2]
Q4: How can I monitor the progress of my cyanation reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the consumption of the starting dihalothiophene and the appearance of the mono- and di-cyanated products, you can determine the reaction's endpoint.
Q5: What are common side reactions in the synthesis of this compound?
A5: A common side reaction is the formation of the mono-cyanated intermediate (5-halothiophene-2-carbonitrile). Incomplete conversion is a frequent issue. Catalyst deactivation or poisoning by excess cyanide can also halt the reaction prematurely.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium or nickel catalyst is from a reliable source and has been stored under an inert atmosphere if it is air-sensitive. - Consider using a pre-catalyst that is more stable and is activated in situ. |
| Catalyst Poisoning | - Excess cyanide in the reaction mixture can poison the palladium catalyst.[2] - If using a highly soluble cyanide source, consider a slow addition method. - Using a less soluble cyanide source like Zn(CN)₂ can sometimes mitigate this issue.[4] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition. - Optimize the temperature in small increments (e.g., 10 °C). |
| Poor Ligand Choice | - The choice of phosphine ligand is critical. If one ligand is not effective, screen a variety of electron-rich and bulky phosphine ligands. |
| Impure Starting Materials | - Ensure the 2,5-dihalothiophene is pure. Impurities can interfere with the catalytic cycle. |
Issue 2: Formation of Mono-cyanated Byproduct
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and monitor by TLC or GC-MS until the mono-cyanated intermediate is consumed. - A modest increase in temperature might be required to drive the second cyanation to completion. |
| Stoichiometry of Cyanide Source | - Ensure at least two equivalents of the cyanide source are used relative to the dihalothiophene. A slight excess (e.g., 2.2 equivalents) may be beneficial. |
| Catalyst Deactivation | - If the reaction stalls with the mono-cyanated product remaining, catalyst deactivation may have occurred. Refer to the "Inactive Catalyst" and "Catalyst Poisoning" sections in the "Low or No Yield" guide. |
Catalyst Performance Data
The following table summarizes catalyst systems and reported yields for the cyanation of various aryl halides, providing a comparative overview for selecting a suitable catalyst for this compound synthesis.
| Catalyst System | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / dppf | Aryl Bromide | Zn(CN)₂ | DMF | Reflux | 88 |
| Pd(OAc)₂ | Aryl Bromide | K₃[Fe(CN)₆] | DMA | 120 | 83 |
| Pd(OAc)₂ (ligand-free) | Aryl Bromide | K₄[Fe(CN)₆] | DMAc | 120 | 83-96[3] |
| Pd(PPh₃)₄ | Aryl Pentafluorobenzenesulfonate | K₄[Fe(CN)₆]·3H₂O | DMF | 40 | Excellent[5] |
| PdCl₂(dppb) | 2,5-Dibromothiophene | Heteroarene | DMA | 100-140 | Good[6] |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound from 2,5-Dibromothiophene
This protocol is adapted from a general procedure for palladium-catalyzed cyanation of aryl halides.
Materials:
-
2,5-Dibromothiophene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add 2,5-dibromothiophene (1.0 eq), zinc cyanide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMF to the vessel.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (disappearance of starting material and mono-cyanated intermediate), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Workup for Thiophene-2,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful post-synthesis workup and purification of Thiophene-2,5-dicarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly following synthesis via the Rosenmund-von Braun reaction or similar cyanation methods.
| Problem | Potential Cause | Recommended Solution |
| Product is a persistent oil or fails to crystallize. | High concentration of impurities, such as unreacted starting materials or byproducts. Residual solvent. | - Column Chromatography: Purify a small sample via silica gel column chromatography to isolate the pure compound and determine its typical crystalline behavior. - Solvent Screening for Recrystallization: Test a range of solvents (e.g., isopropanol, ethanol, toluene, or mixed solvent systems like dichloromethane/hexane) on a small scale to find a suitable system for recrystallization. - Trituration: If the product is an amorphous solid, triturate with a non-solvent (e.g., hexanes) to induce crystallization and wash away soluble impurities. |
| Product has a blue or green tint. | Residual copper salts from the cyanation reaction. | - Aqueous Washes: During the initial workup, wash the organic layer with an aqueous solution of ammonium chloride, ammonium hydroxide, or a pH 8 buffer of ammonium hydroxide/ammonium chloride to complex and remove copper ions.[1][2] - EDTA Wash: For stubborn copper contamination, washing with an aqueous solution of EDTA can effectively chelate and remove residual copper. |
| Low yield after purification. | The product is partially soluble in the recrystallization solvent at low temperatures. Incomplete extraction from the aqueous phase. Adsorption onto silica gel during chromatography. | - Optimize Recrystallization: Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. Minimize the amount of hot solvent used for dissolution.[3] - Back-Extraction: If the product has some water solubility, back-extract the aqueous layers with fresh organic solvent. - Chromatography Optimization: Choose a less polar eluent system if possible, and do not use an excessive amount of silica gel. |
| Presence of starting material (e.g., 2,5-dibromothiophene) in the final product. | Incomplete reaction. | - Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or GC-MS before initiating the workup. - Purification: Column chromatography is generally effective at separating the more polar dinitrile product from the less polar dihalide starting material. |
| Formation of an emulsion during aqueous extraction. | Presence of insoluble byproducts or high concentration of salts. | - Addition of Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. - Filtration: Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. - Patience: Allow the mixture to stand for an extended period, as some emulsions will break upon standing. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on its structure as an aromatic nitrile, good starting solvents to screen for recrystallization include alcohols like ethanol or isopropanol, aromatic hydrocarbons such as toluene, or chlorinated solvents like dichloromethane, often in a co-solvent system with an anti-solvent like hexanes or heptane. A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or toluene) and then slowly add a non-solvent (e.g., hexanes) until turbidity is observed, followed by slow cooling.
Q2: How can I effectively remove copper catalyst residues from my reaction mixture?
A2: The most common method is to perform an aqueous wash with a solution that can complex with copper salts. Washing the organic solution of your crude product with a saturated aqueous solution of ammonium chloride is a standard and effective procedure.[1][4] For more persistent copper contamination, a wash with a dilute ammonium hydroxide solution or an EDTA solution can be employed.
Q3: What type of impurities can I expect from a Rosenmund-von Braun synthesis of this compound?
A3: Common impurities include unreacted 2,5-dihalothiophene, mono-cyanated intermediates (e.g., 5-bromothiophene-2-carbonitrile), and residual copper(I) cyanide and other copper salts.[5] The workup and purification strategy should be designed to remove these species.
Q4: Is column chromatography a suitable purification method for this compound?
A4: Yes, silica gel column chromatography is a suitable method for purifying this compound. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, is a good starting point. The polarity of the eluent should be chosen based on the polarity of the impurities to be removed.
Q5: My purified this compound is a pale yellow solid. Is this expected?
A5: Yes, this compound is typically described as a pale yellow to off-white solid. A slight yellow color in the purified product is common for many aromatic organic compounds and is not necessarily indicative of impurity.
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Copper Salts
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 50 mL for a 100 mL organic phase). Shake vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer may turn blue, indicating the complexation of copper ions.
-
Separate the organic layer and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene) to just dissolve the solid.
-
If the solution is colored by insoluble impurities, hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
| Property | Value |
| Appearance | Pale yellow to off-white solid |
| Molecular Weight | 134.16 g/mol |
| Melting Point | 126-129 °C |
| Boiling Point | 305.3 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in dichloromethane and chloroform. |
Visualizations
Caption: Post-synthesis workup and purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Characterization of Thiophene-2,5-dicarbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental data, as well as for meeting regulatory standards. Thiophene-2,5-dicarbonitrile, a key building block in the synthesis of various functional materials and pharmaceutical intermediates, is no exception. This guide provides a comparative overview of the principal analytical techniques for determining the purity of this compound, complete with experimental protocols and performance data to aid in the selection of the most suitable methods.
The primary synthesis route for this compound often involves the reaction of 2,5-Dibromothiophene with a cyanide source, such as copper(I) cyanide. This process can introduce several potential impurities that need to be identified and quantified, including:
-
Unreacted Starting Materials: 2,5-Dibromothiophene
-
Intermediates: 5-Bromothiophene-2-carbonitrile
-
By-products: Homocoupling products or other side-reaction derivatives
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Inorganic Impurities: Residual metal catalysts or salts.
A comprehensive purity assessment, therefore, relies on a combination of orthogonal analytical techniques, each providing unique insights into the nature and quantity of any impurities present.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific analytical goal, such as routine quality control, characterization of a reference standard, or stability testing. High-Performance Liquid Chromatography (HPLC) is often considered the primary technique for purity and impurity analysis, while Gas Chromatography (GC) is ideal for volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information and can be used for quantitative analysis.
| Method | Principle | Primary Use | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase. | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products). | ~0.05 - 0.1% | High resolution, high sensitivity, excellent quantitation, widely applicable. | Not suitable for volatile or non-UV active compounds; requires method development. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Detection and quantification of volatile organic impurities and residual solvents. | ~1-10 ppm (FID), <1 ppm (MS) | Excellent for volatile and semi-volatile compounds, high sensitivity with specific detectors. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the nuclear spin transitions in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation of the main component and impurities. | ~0.1 - 1% | Provides absolute purity without a reference standard of the analyte, structurally informative. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Confirmation of elemental composition and, by inference, purity. | N/A (provides % composition) | Provides fundamental confirmation of the molecular formula. | Does not detect impurities with the same elemental composition (isomers), low precision for purity determination. |
| Differential Scanning Calorimetry (DSC) | Measurement of the heat flow into or out of a sample as a function of temperature or time. | Purity determination of highly crystalline solids based on melting point depression. | >98% purity range | Rapid determination of high purity, requires small sample size. | Only applicable to crystalline, thermally stable compounds that do not decompose on melting. |
Experimental Workflows and Protocols
A thorough assessment of a compound's purity relies on the orthogonal application of multiple analytical techniques. Each method provides a different piece of the puzzle, and together they build a comprehensive purity profile.
A Comparative Guide to Thiophene-2,5-dicarbonitrile and Other Dinitrile Compounds for Researchers
An in-depth analysis of the physicochemical properties, synthesis, and electrochemical behavior of Thiophene-2,5-dicarbonitrile in comparison to common dinitrile compounds.
This guide provides a comprehensive comparison of this compound with other widely used dinitrile compounds, namely terephthalonitrile, isophthalonitrile, phthalonitrile, and succinonitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and potential applications of these molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and the selected dinitrile compounds is presented below. These properties are crucial for understanding the behavior of these compounds in various applications, from organic synthesis to materials science.
| Property | This compound | Terephthalonitrile | Isophthalonitrile | Phthalonitrile | Succinonitrile |
| Molecular Formula | C₆H₂N₂S | C₈H₄N₂ | C₈H₄N₂ | C₈H₄N₂ | C₄H₄N₂ |
| Molecular Weight ( g/mol ) | 134.16[1] | 128.13 | 128.13 | 128.13 | 80.09[2] |
| Melting Point (°C) | 126 - 129[3] | 221 - 225 | 161 - 162 (sublimes) | 137 - 139 | 57 |
| Boiling Point (°C) | 305.3 | ~227.54 (estimated) | Sublimes | Sublimes | 265 - 267 |
| Appearance | Pale yellow to off-white solid[3] | White to light yellow powder | White, crystalline/flaky solid | Crystalline powder | Colorless to light brown crystals[2] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform[3] | Slightly soluble in chloroform and DMSO | Soluble in benzene and acetone | Soluble in acetone and benzonitrile | Soluble in water and alcohols |
Spectroscopic and Electrochemical Data
Spectroscopic and electrochemical data provide valuable insights into the molecular structure and electronic properties of these dinitrile compounds.
Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | FT-IR (cm⁻¹) |
| This compound | 7.85 (s, 2H) | 115.4 (CN), 120.2 (C-CN), 139.3 (C-H) | 2220 (C≡N) |
| Terephthalonitrile | 7.79 (s, 4H) | 116.7, 117.0, 132.8 | 2230 (C≡N) |
| Isophthalonitrile | 7.71, 7.96, 7.99 | Not readily available | 2230 (C≡N) |
| Phthalonitrile | 7.8-8.0 (m, 4H) | 114.9, 115.8, 133.5, 134.0 | 2230 (C≡N) |
| Succinonitrile | 2.89 (s, 4H) | 14.8, 117.5 | 2252 (C≡N)[4] |
Electrochemical Properties
The electrochemical behavior of these dinitriles is critical for their application in electronic materials and energy storage.
| Compound | Redox Potentials (vs. reference electrode) | Key Features |
| This compound | Reduction peak at -1.4 V (vs. Ag/AgCl) | Reversible one-electron reduction. |
| Terephthalonitrile | Reversible reduction waves below -2 V vs Fc⁺/Fc[5] | Can be electrochemically reduced to corresponding radical anions[5]. |
| Isophthalonitrile | Not readily available | Expected to have a high reduction potential. |
| Phthalonitrile | Not readily available | Can be a precursor to electroactive phthalocyanines. |
| Succinonitrile | Used as an electrolyte additive, exhibits a wide electrochemical window[4]. | Enhances ionic conductivity in lithium-ion batteries[6][7]. |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of these compounds.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2,5-dibromothiophene.
Materials:
-
2,5-Dibromothiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2,5-dibromothiophene in DMF.
-
Add CuCN to the solution and heat the mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous HCl.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Cyclic Voltammetry
This protocol outlines a general procedure for performing cyclic voltammetry to study the electrochemical properties of the dinitrile compounds.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Dinitrile compound of interest
Procedure:
-
Polish the working electrode with alumina slurry and sonicate in deionized water and then the solvent to be used for the experiment.
-
Prepare a solution of the dinitrile compound in the electrolyte solution at a known concentration.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan within a suitable potential window at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram, which plots the current as a function of the applied potential.
-
Analyze the voltammogram to determine the redox potentials of the compound.
Visualizations
Visual representations of synthetic pathways and molecular structures can aid in understanding the chemistry of these compounds.
Caption: Synthesis of this compound.
Caption: Molecular Structures of Dinitrile Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thiophene-2,5-dicarbonitrile vs. terephthalonitrile in polymer properties
An Objective Comparison of Polymer Properties Derived from Thiophene-2,5-dicarbonitrile and Terephthalonitrile for Advanced Applications
For researchers and scientists in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties and applicability of a polymer. This guide provides a detailed comparison of polymers synthesized from two aromatic dinitrile monomers: This compound and terephthalonitrile . While direct comparative studies on simple linear polymers are scarce, a robust comparison can be made based on the well-documented class of polymers known as Covalent Triazine Frameworks (CTFs) , which are synthesized from these respective monomers.
CTFs are porous polymers formed through the cyclotrimerization of nitrile groups, creating a network of triazine rings linked by the aromatic spacer of the monomer. This comparison will focus on the properties of the thiophene-based CTF (CTF-Th) and the benzene-based CTF (CTF-1) derived from terephthalonitrile.
Structural and Physical Properties: A Comparative Overview
The primary difference between the two monomers lies in the aromatic core: a sulfur-containing, five-membered thiophene ring versus a six-membered benzene ring. This seemingly small change imparts significant differences in the resulting polymer's geometry, electronic structure, and ultimately, its performance characteristics. The thiophene ring is an electron-rich heterocycle, which influences the electronic and optical properties of the resulting polymer.
The data presented below is compiled from various studies to offer a comparative perspective. It is important to note that properties such as surface area can vary significantly based on the specific synthesis conditions.
Quantitative Data Summary
| Property | Polymer from this compound (CTF-Th) | Polymer from Terephthalonitrile (CTF-1) |
| Thermal Stability (Td5%, N2) | ~530 °C[1] | >500 °C (Generally high thermal stability)[2] |
| BET Surface Area | 584 m²/g[3] | 791 - 1123 m²/g[3] |
| Pore Size | Microporous | 1.2 nm[3] |
| Optical Band Gap (Eg) | ~2.47 eV[4] | ~2.8 eV[5] |
| Electrical Properties | Semiconductor, Photocatalytic | Insulator/Semiconductor |
Detailed Performance Analysis
Thermal Stability
Both thiophene-based and terephthalonitrile-based CTFs exhibit exceptional thermal stability, a hallmark of the triazine linkage. A thiophene-armed triazine-based polymer demonstrated a 5% weight loss temperature (Td5%) of approximately 529.6 °C under a nitrogen atmosphere[1]. Similarly, CTF-1 is known for its high thermal and chemical stability, making both suitable for high-temperature applications[3].
Porosity and Surface Area
CTFs are inherently porous materials. CTF-1, derived from the more symmetrical terephthalonitrile, tends to form materials with a higher specific surface area, often reported in the range of 791 m²/g to over 1100 m²/g depending on synthesis conditions[3]. The CTF derived from 5-dicyanothiophene (this compound) has been reported with a lower surface area of 584 m²/g[3]. This difference is likely attributable to the geometry of the monomers and how they pack during polymerization.
Optical and Electrical Properties
This is where the most significant differences emerge. The inclusion of the electron-rich thiophene unit in CTF-Th results in a smaller optical band gap (around 2.47 eV) compared to the thiophene-free CTF-1 (around 2.8 eV)[4][5]. This allows the thiophene-based polymer to absorb light in the visible spectrum, a crucial property for photocatalysis and optoelectronic applications[4][5]. The extended π-conjugation and the nature of the thiophene ring facilitate charge migration and separation, making these materials promising as organic semiconductors and photocatalysts[5]. In contrast, CTF-1 is generally considered more of an insulator or wide-bandgap semiconductor. The conductivity of CTFs is generally low but can be enhanced through various strategies, and they are being explored for applications in electrochemical energy storage[6].
Mechanical Properties
Data on the bulk mechanical properties, such as tensile strength, for CTFs is not widely available. These materials are typically synthesized as powders and are rigid, crosslinked networks, making them inherently brittle. Their application in composites is a more relevant area of study for mechanical performance.
Experimental Methodologies
Detailed protocols for the synthesis and characterization of these polymers are provided below, based on common practices reported in the literature.
Synthesis of Covalent Triazine Frameworks (CTFs)
A prevalent method for synthesizing CTFs is through an ionothermal reaction , which uses a molten salt (like ZnCl₂) as both a solvent and a Lewis acid catalyst.
Protocol for Ionothermal Synthesis of CTF-1 (from Terephthalonitrile):
-
Preparation: Under an inert atmosphere, combine terephthalonitrile (e.g., 1.28 g, 10 mmol) and anhydrous zinc chloride (e.g., 6.8 g, 50 mmol) in a Pyrex ampoule.[7][8]
-
Sealing: Evacuate the ampoule, seal it, and place it in a furnace.
-
Polymerization: Heat the sealed ampoule to 400 °C for 48 hours.[7][8]
-
Work-up: After cooling to room temperature, the resulting black solid is ground and stirred in water for 72 hours.
-
Purification: The product is isolated by filtration and then stirred in 2 M aqueous HCl for 24 hours to remove the zinc salt catalyst.[8]
-
Final Steps: The purified polymer is washed with water and acetone and then dried under vacuum.
Protocol for Acid-Catalyzed Synthesis of CTF-Th (from this compound): This method can be used to synthesize the CTF within the pores of a template like mesoporous silica (SBA-15), or it can be adapted for bulk synthesis.
-
Preparation: Place the monomer, this compound, in a reaction vessel.
-
Catalysis: Introduce vapors of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), into the vessel.[4]
-
Polymerization: Allow the cyclization polymerization to proceed under controlled temperature and time.
-
Purification: The resulting polymer is washed extensively with solvents like water and methanol to remove any remaining acid and unreacted monomer.
-
Drying: The final product is dried under vacuum.
Characterization Protocols
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina).[9]
-
Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a controlled heating rate (e.g., 10 °C/min).[10]
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to study oxidative stability.[10]
-
The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[1]
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Objective: To determine the specific surface area and pore size distribution of the porous polymer.
-
Instrumentation: A gas sorption analyzer.
-
Procedure:
-
Degas the polymer sample under vacuum at an elevated temperature to remove any adsorbed moisture and volatiles.
-
Measure the adsorption and desorption isotherms of nitrogen gas at 77 K.[11]
-
The BET equation is applied to the adsorption data to calculate the specific surface area. Pore size distribution is often calculated using methods like Density Functional Theory (DFT).[11]
-
Visualizing Synthesis and Property Differences
The following diagrams illustrate the synthesis workflow and the fundamental structural differences influencing the polymers' properties.
Caption: Comparative workflow for the synthesis and analysis of CTFs.
Caption: Impact of monomer structure on polymer properties.
Conclusion
The choice between this compound and terephthalonitrile as monomers for Covalent Triazine Frameworks leads to polymers with distinct property profiles.
-
Terephthalonitrile is the precursor to CTF-1 , a highly stable material often exhibiting a larger surface area, making it an excellent candidate for applications in gas storage and separation.
-
This compound yields CTF-Th , a polymer whose electron-rich thiophene units impart favorable optoelectronic properties, including visible light absorption and a lower band gap. This makes it a superior choice for applications in photocatalysis, sensing, and organic electronics.
For researchers, the selection should be guided by the primary performance requirement: for applications demanding high porosity and thermal stability, terephthalonitrile is a strong contender. For applications where electronic and optical properties are paramount, this compound offers unique advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Perfluorinated Covalent Triazine Frameworks Derived from a Low-Temperature Ionothermal Approach Towards Enhanced CO2 Electroreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Experimental and Computational Data for Thiophene-2,5-dicarbonitrile
A comprehensive guide for researchers, scientists, and drug development professionals validating experimental findings of Thiophene-2,5-dicarbonitrile with computational models. This document provides a structured comparison of experimental and theoretical data, detailed experimental protocols, and a visual workflow for the validation process.
This compound, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. The validation of its experimental properties with computational data is a critical step in ensuring the accuracy of theoretical models and accelerating the discovery and development of new molecules. This guide presents a side-by-side comparison of available experimental data with computational predictions for this compound and offers standardized protocols for its characterization.
Data Comparison: Experimental vs. Computational
A direct comparison between experimental and computational data allows for the validation of theoretical models and provides a deeper understanding of the molecule's properties. The following table summarizes the available data for this compound.
| Property | Experimental Value | Computational Value |
| Melting Point (°C) | 126 - 129[1] | Not Applicable |
| Solubility | Insoluble in water; Soluble in dichloromethane and chloroform[1] | Not Applicable |
| Appearance | Pale yellow to off-white solid[1] | Not Applicable |
| ¹H NMR | Data not available for this compound. For the related 3,4-Dimethylthieno[2,3-b]this compound, a singlet for the methyl protons is observed at δ 2.69 ppm. | Data not yet available in searched literature. |
| ¹³C NMR | Data not available for this compound. For the related 3,4-Dimethylthieno[2,3-b]this compound, signals appear at δ 14.8 (CH₃), 108.5 (Ar-C), 113.3 (CN), 134.1 (Ar-C), 143.1 (Ar-C), and 150.8 (Ar-C) ppm. | Data not yet available in searched literature. |
| FT-IR (cm⁻¹) | Data not available for this compound. For the related 3,4-Dimethylthieno[2,3-b]this compound, characteristic peaks are observed at 2964 cm⁻¹ (C-H stretch) and 2213 cm⁻¹ (C≡N stretch). | DFT calculations on thiophene derivatives suggest characteristic vibrational frequencies for the thiophene ring and nitrile groups. Specific calculated frequencies for this compound are needed for direct comparison.[2][3] |
| UV-Vis (nm) | Data not available for this compound. Thiophene derivatives typically exhibit absorption bands in the UV region.[4] | TD-DFT calculations can predict electronic transitions. Specific calculated absorption maxima for this compound are needed for a direct comparison.[4] |
| HOMO-LUMO Gap (eV) | Not directly measured. | DFT calculations on various thiophene oligomers show a range of HOMO-LUMO gaps depending on the structure. A specific calculation for this compound is required.[1][5] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following are recommended protocols for the characterization of this compound.
Synthesis
This compound can be synthesized from 2,5-dibromothiophene and copper(I) cyanide.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation : A standard FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The nitrile (C≡N) stretching vibration is expected in the range of 2260-2220 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-800 nm. The solvent used should be employed as a blank for baseline correction.
Validation Workflow
The process of validating experimental results with computational data can be visualized as a logical workflow. This diagram, generated using Graphviz, illustrates the key steps involved.
Alternatives for Comparison
For a comprehensive evaluation, it is beneficial to compare the properties of this compound with structurally related molecules.
-
Thiophene-2,3-dicarbonitrile : This isomer provides a direct comparison to understand the influence of the nitrile group positions on the electronic and spectroscopic properties.
-
Thiophene-2-carbonitrile : As a monosubstituted derivative, it serves as a simpler model to understand the effect of a single nitrile group on the thiophene ring.
-
Thiophene-2,5-dicarboxylic acid : This compound, where the nitrile groups are replaced by carboxylic acid groups, allows for the study of how different electron-withdrawing groups affect the molecular properties.[8][9]
By systematically comparing experimental data with computational predictions and analyzing related compounds, researchers can gain a robust understanding of the structure-property relationships of this compound, paving the way for its application in various scientific and industrial fields.
References
- 1. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene: synthesis and semiconducting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. globethesis.com [globethesis.com]
- 9. 2,5-Thiophenedicarboxylic acid | 4282-31-9 [chemicalbook.com]
Comparative Spectroscopic Analysis of Thiophene-2,5-dicarbonitrile Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties and applications of thiophene-2,5-dicarbonitrile derivatives.
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Their rigid, planar structure and electron-withdrawing nitrile groups impart unique photophysical and electronic properties, making them valuable building blocks for organic semiconductors, fluorescent probes, and potential therapeutic agents. This guide provides a comparative analysis of the spectroscopic characteristics of selected this compound derivatives, supported by experimental data and detailed protocols.
Spectroscopic Properties: A Comparative Overview
The spectroscopic properties of this compound derivatives are highly dependent on their molecular structure, particularly the nature of substituents on the thiophene ring. These substitutions can modulate the electronic transitions, leading to shifts in absorption and emission spectra, and influence the fluorescence quantum yield.
UV-Visible Absorption and Fluorescence Data
The following table summarizes the key photophysical data for a selection of thiophene derivatives, including those with dicarbonitrile functionalities. This data allows for a direct comparison of how different structural modifications affect their spectroscopic behavior.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 3,4-Dimethylthieno[2,3-b]this compound | CDCl₃ | Not Reported | Not Reported | Not Reported | Not Reported | |
| Donor-Acceptor Thiophene Derivative 1 | THF | 480 | 626 | 146 | Low in polar solvents | |
| Donor-Acceptor Thiophene Derivative 2 | Dichloromethane | Not Reported | 460 | Not Reported | High | |
| Quinquethiophene-S,S-dioxide (T5OHM) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comprehensive, directly comparable photophysical data for a series of this compound derivatives is limited in the reviewed literature. The table includes data from closely related thiophene derivatives to provide a broader context. Researchers are encouraged to perform detailed spectroscopic analysis for their specific compounds of interest.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
IR and NMR spectroscopy are crucial for the structural elucidation of this compound derivatives.
Infrared Spectroscopy: The nitrile (C≡N) stretching vibration is a characteristic feature in the IR spectra of these compounds, typically appearing in the range of 2210-2240 cm⁻¹. For instance, 3,4-Dimethylthieno[2,3-b]this compound exhibits a strong nitrile peak at 2213 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the thiophene ring are influenced by the substituents. In 3,4-Dimethylthieno[2,3-b]this compound, the methyl protons appear as a singlet at δ 2.69 ppm.
-
¹³C NMR: The carbon atoms of the nitrile groups typically resonate in the region of δ 110-120 ppm. The chemical shifts of the thiophene ring carbons are also sensitive to substitution patterns. For 3,4-Dimethylthieno[2,3-b]this compound, the nitrile carbons appear at δ 113.3 ppm.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable spectroscopic data.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation:
-
Dissolve the thiophene derivative in a spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) to a final concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
Ensure the cuvette is clean and free of any contaminants. Use a quartz cuvette for UV measurements.
-
-
Instrumentation:
-
Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
-
Measurement:
-
Absorption: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) should be determined.
-
Emission: Excite the sample at its λ_abs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) should be determined.
-
Quantum Yield: The fluorescence quantum yield (Φ_F) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the chemical shifts of the signals to the respective nuclei in the molecule.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate typical workflows for the spectroscopic analysis and a potential application of this compound derivatives in bioimaging.
Caption: Workflow for the synthesis and spectroscopic characterization of thiophene derivatives.
Caption: A generalized workflow for the application of thiophene-based fluorescent probes in bioimaging.
Conclusion
This guide provides a foundational understanding of the spectroscopic analysis of this compound derivatives. The presented data and protocols offer a starting point for researchers to explore the properties of these versatile compounds. The unique spectroscopic characteristics of these molecules, which can be tuned through synthetic modifications, make them promising candidates for a wide range of applications, from advanced materials to biological probes. Further research focusing on the systematic synthesis and characterization of a broader range of this compound derivatives will be crucial for unlocking their full potential.
Performance Showdown: Thiophene-2,5-dicarbonitrile-Based Polymers and Their high-performing counterparts in Organic Electronics
A comparative guide for researchers and drug development professionals on the electronic and optical properties of cutting-edge semiconducting polymers.
The relentless pursuit of next-generation organic electronics has led to the exploration of a vast array of conjugated polymers. Among these, materials incorporating the thiophene moiety have shown exceptional promise due to their inherent electronic properties and stability. This guide provides a detailed performance comparison of polymers based on or structurally related to thiophene-2,5-dicarbonitrile, a monomer featuring strongly electron-withdrawing nitrile groups, against other high-performing thiophene-based polymers. The data presented herein, sourced from peer-reviewed literature, offers a quantitative basis for material selection in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
At a Glance: Comparative Performance Metrics
To facilitate a clear and concise comparison, the following tables summarize key performance indicators for different classes of thiophene-based polymers. These include polymers with dicyanovinylene units, which serve as a proxy for this compound-based systems due to their similar electronic characteristics, as well as established high-performers like Diketopyrrolopyrrole (DPP)-Thiophene and Poly(thienylene vinylene) (PTV) derivatives.
Table 1: Electronic Properties of Thiophene-Based Polymers
| Polymer Class | Specific Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) |
| Thiophene-Dicyanovinylene Analogue | PTVT-BT | - | - | - |
| DPP-Thiophene Copolymers | PDBT-co-TT | -5.3 | -3.6 | 1.7 |
| PDPP-TVT | - | - | - | |
| P(bgDPP-MeOT2) | - | - | - | |
| PTV Derivatives | PTVT-BT | - | - | 1.63 |
| PC12TV12T | - | - | - | |
| Benzodithiophene (BDT) Based | PffBT4T-2DT | - | - | - |
Table 2: Charge Transport Characteristics in OFETs
| Polymer Class | Specific Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Device Architecture |
| Thiophene-Dicyanovinylene Analogue | PTVT-BT | 1.0 x 10⁻² | - | - | - |
| DPP-Thiophene Copolymers | PDBT-co-TT | >10 | - | >10⁶ | - |
| PDPP-TVT | >2 | - | - | Dual-Gate | |
| P(bgDPP-MeOT2) | >1.6 | - | - | OECT | |
| PTV Derivatives | PC12TV12T | 1.05 | - | - | Top-Gate/Bottom-Contact |
| Benzodithiophene (BDT) Based | PffBT4T-2DT | up to 0.75 | - | 10⁶–10⁷ | Drop Cast OFET |
Experimental Corner: Protocols for Synthesis and Characterization
The performance of these polymers is intrinsically linked to their synthesis and the fabrication methods of devices. Below are detailed methodologies for key experimental procedures.
Synthesis of Thiophene-Based Donor-Acceptor Copolymers via Stille Polycondensation
A prevalent method for synthesizing many of the compared donor-acceptor copolymers is the Stille cross-coupling reaction.
Reaction Scheme:
Figure 1: General workflow for Stille polycondensation.
Procedure:
-
Monomer Preparation: The organotin (e.g., trimethylstannyl) derivative of the donor monomer and the dihalogenated (typically dibrominated) acceptor monomer are synthesized according to established literature procedures.
-
Polymerization: In a nitrogen-filled glovebox, equimolar amounts of the donor and acceptor monomers are dissolved in a dry, degassed solvent such as toluene or dimethylformamide (DMF).
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 24 to 72 hours under an inert atmosphere.
-
Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers. The final polymer is typically isolated from the chloroform fraction.
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
The charge transport properties of the synthesized polymers are commonly evaluated using a thin-film transistor architecture. The top-gate, bottom-contact (TGBC) configuration is a widely used geometry.
Device Fabrication Workflow:
Figure 2: Workflow for OFET fabrication and testing.
Procedure:
-
Substrate Preparation: Glass or heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are used as substrates. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Electrode Fabrication: Source and drain electrodes (e.g., gold with a chromium adhesion layer) are patterned on the substrate using photolithography and deposited by thermal evaporation.
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the substrate to form a thin film.
-
Annealing: The film is then annealed at a specific temperature (typically 100-200 °C) in a nitrogen atmosphere to improve the molecular ordering and film morphology.
-
Dielectric and Gate Deposition: A gate dielectric layer (e.g., a soluble polymer like PMMA or a fluoropolymer like Cytop) is spin-coated on top of the semiconductor layer. Finally, the gate electrode (e.g., aluminum or silver) is deposited by thermal evaporation through a shadow mask.
-
Characterization: The electrical characteristics of the OFETs are measured in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.
Signaling Pathways and Logical Relationships
The performance of these donor-acceptor polymers is governed by the interplay of their molecular structure, solid-state packing, and the resulting electronic properties. The following diagram illustrates the key relationships influencing the charge carrier mobility.
Figure 3: Factors influencing charge carrier mobility.
This guide provides a foundational comparison of this compound-related polymers with other leading alternatives. The presented data and protocols are intended to aid researchers in the rational design and selection of materials for high-performance organic electronic devices. Further research into novel monomer design and processing techniques will undoubtedly continue to push the boundaries of what is achievable in this exciting field.
A Comparative Benchmark of Thiophene-2,5-dicarbonitrile and its Heterocyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and synthesis of thiophene-2,5-dicarbonitrile against its furan, pyrrole, and selenophene analogues. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by presenting available experimental data to facilitate informed decisions in the selection of these heterocyclic compounds for various applications.
Physicochemical Properties
A comparative summary of the fundamental physicochemical properties of this compound and its analogues is presented in Table 1. While experimental data for all properties are not uniformly available in the reviewed literature, this compilation provides a baseline for comparison.
| Property | This compound | Furan-2,5-dicarbonitrile | Pyrrole-2,5-dicarbonitrile | Selenophene-2,5-dicarbonitrile |
| Molecular Formula | C₆H₂N₂S | C₆H₂N₂O | C₆H₃N₃ | C₆H₂N₂Se |
| Molecular Weight ( g/mol ) | 134.16 | 118.09 | 117.11 | 181.06 |
| Melting Point (°C) | 159-161 | 63 | Data Not Available | Data Not Available |
| Boiling Point (°C) | Data Not Available | 213 | Data Not Available | Data Not Available |
| Appearance | White to off-white crystalline solid | Data Not Available | Data Not Available | Data Not Available |
Electronic Properties
Further experimental investigation using cyclic voltammetry is required to definitively determine and compare the HOMO and LUMO energy levels of these specific dinitrile derivatives.
Thermal Stability
Thermogravimetric analysis (TGA) is essential for determining the thermal stability of compounds, a crucial factor for processing and long-term stability in various applications. While TGA data for the dinitrile monomers is not extensively reported, studies on polymers incorporating furan-2,5-dicarboxylic acid suggest good thermal stability for furan-based polymers.[2] Similarly, polymers containing thiophene moieties are also known for their thermal robustness.[3]
To provide a definitive comparison of the thermal stability of these heterocyclic dinitriles, experimental analysis using TGA is necessary.
Experimental Protocols
Synthesis
Detailed experimental protocols for the synthesis of each compound are provided below. It is important to note that the reaction conditions and yields may vary depending on the specific laboratory setup and reagent purity.
4.1.1. Synthesis of this compound
This compound can be synthesized from 2,5-dibromothiophene via a Rosenmund-von Braun reaction.[4]
-
Reaction:
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromothiophene and copper(I) cyanide.
-
Add a high-boiling point solvent such as DMF or NMP.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
4.1.2. Synthesis of Furan-2,5-dicarbonitrile
The synthesis of furan-2,5-dicarbonitrile can be achieved from its corresponding dicarboxylic acid, furan-2,5-dicarboxylic acid.[5]
-
Reaction Pathway:
-
Furan-2,5-dicarboxylic acid → Furan-2,5-dicarbonyl chloride
-
Furan-2,5-dicarbonyl chloride → Furan-2,5-dicarboxamide
-
Furan-2,5-dicarboxamide → Furan-2,5-dicarbonitrile
-
-
Procedure (Amide Dehydration):
-
In a round-bottom flask, place furan-2,5-dicarboxamide and a dehydrating agent such as phosphorus pentoxide or thionyl chloride.
-
Add a suitable solvent if necessary and heat the mixture under reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and carefully quench any remaining dehydrating agent.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent.
-
Purify the resulting furan-2,5-dicarbonitrile by sublimation or recrystallization.
-
4.1.3. Synthesis of Pyrrole-2,5-dicarbonitrile
A two-step synthesis from enones and aminoacetonitrile has been reported for substituted pyrrole-2-carbonitriles.[6] A similar strategy could be adapted for the synthesis of the parent pyrrole-2,5-dicarbonitrile.
-
General Procedure:
-
Step 1: Cyclocondensation: React an appropriate enone precursor with aminoacetonitrile hydrochloride in a suitable solvent like pyridine at reflux. This step forms a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.
-
Step 2: Aromatization: The intermediate can be aromatized to the corresponding pyrrole-2-carbonitrile via oxidation using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Purification of the final product is typically achieved through column chromatography.
-
4.1.4. Synthesis of Selenophene-2,5-dicarbonitrile
General methods for the synthesis of selenophenes often involve the reaction of a 1,4-dicarbonyl compound with a selenium source or the cyclization of diacetylenes.[7][8] A specific protocol for the 2,5-dicarbonitrile derivative would likely follow a similar strategy to the thiophene analogue, starting from 2,5-dihaloselenophene.
-
Proposed Procedure (from 2,5-dibromoselenophene):
-
Combine 2,5-dibromoselenophene and copper(I) cyanide in a suitable high-boiling aprotic solvent (e.g., NMP, DMF).
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
After the reaction is complete, work up the mixture as described for this compound.
-
Purify the product by column chromatography or recrystallization.
-
Characterization
4.2.1. Cyclic Voltammetry (CV)
-
Objective: To determine the HOMO and LUMO energy levels of the compounds.
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential between a defined range.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
4.2.2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the compounds.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Visualizations
The following diagrams illustrate the molecular structures of the benchmarked compounds and a generalized workflow for their comparative analysis.
Caption: Molecular structures of the compared dinitriles.
Caption: Workflow for comparative benchmarking.
References
- 1. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of Thiophene-2,5-dicarbonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Thiophene-2,5-dicarbonitrile is crucial for ensuring product quality, purity, and consistency. This guide provides a comparative overview of key analytical methods suitable for the quantification of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.
| Analytical Method | Principle | Typical Performance Characteristics | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, followed by quantification using UV absorbance. | Linearity: 0.1 - 3.0 µg/mLLOD: ~0.07 µg/mLLOQ: ~0.10 µg/mLAccuracy: Good | Robust, widely available, good sensitivity and specificity. | Requires a suitable chromophore for UV detection. Matrix effects can interfere. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and quantification based on mass-to-charge ratio. | High sensitivity (low ppm to ppb range). | Excellent selectivity and sensitivity, provides structural information. | Requires derivatization for non-volatile compounds. The sample matrix can affect performance. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. | High precision and accuracy. | Primary analytical method, does not require an identical standard for calibration, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Note: The performance characteristics for HPLC are based on a structurally similar thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopentyl-ta[b]thiophene-3-carbonitrile, due to the limited availability of specific validation data for this compound[1]. The performance of GC-MS and qNMR can be expected to be in a similar range for this compound.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated protocol for a similar thiophene derivative and is expected to provide good results for this compound[1][2].
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 3.0 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 250-300 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general procedures for the analysis of thiophene derivatives[3].
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration suitable for GC-MS analysis.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1 mL/min (Helium)
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mass scan range: m/z 50-300
-
-
Quantification: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the determination of the purity of a substance without the need for an identical reference standard[4][5][6].
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant signals (typically 5 times the longest T1).
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical method.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Thiophene-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2,5-dicarbonitrile is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. Its preparation can be achieved through several synthetic routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: a classical copper-catalyzed cyanation and a modern palladium-catalyzed approach. The comparison is based on key performance indicators such as product yield, reaction conditions, and the nature of the starting materials.
Performance Comparison
The selection of a synthetic protocol for this compound is often a trade-off between efficiency, cost, and the desired scale of the reaction. The following table summarizes the quantitative data for two distinct synthesis methods.
| Parameter | Protocol 1: Copper-Catalyzed Cyanation | Protocol 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2,5-Dibromothiophene | 2,5-Dichlorothiophene |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | None (reagent) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | Quinoline | N,N-Dimethylformamide (DMF) |
| Temperature | Heating (reflux) | 80-120 °C |
| Reaction Time | 3.5 hours[1] | 12-24 hours (estimated) |
| Yield | 20%[1] | High (specific data not available for this exact substrate, but generally high for similar reactions) |
| Purity | Not specified, requires purification | Not specified, requires purification |
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyanation of 2,5-Dibromothiophene
This classical approach, often referred to as a variation of the Rosenmund-von Braun reaction, utilizes copper(I) cyanide to displace the bromine atoms on the thiophene ring.
Methodology:
A mixture of 2,5-dibromothiophene and a molar excess of copper(I) cyanide in quinoline is heated under reflux for 3.5 hours.[1] Following the completion of the reaction, the mixture is cooled and subjected to a workup procedure to isolate the crude product. Purification is typically achieved through crystallization or column chromatography to yield pure this compound.
Protocol 2: Palladium-Catalyzed Cyanation of 2,5-Dichlorothiophene
This modern synthetic route employs a palladium catalyst to facilitate the cyanation of 2,5-dichlorothiophene using zinc cyanide, which is generally less toxic than copper(I) cyanide.
Methodology:
In a reaction vessel under an inert atmosphere, 2,5-dichlorothiophene is dissolved in N,N-dimethylformamide (DMF). To this solution are added zinc cyanide, a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction mixture is then heated to a temperature in the range of 80-120 °C for an estimated 12-24 hours. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization. While specific yield for this compound is not explicitly reported, palladium-catalyzed cyanations of various thiophene halides have been shown to be highly efficient.
Experimental Workflow Comparison
The following diagram illustrates the key stages involved in the two compared synthetic protocols for this compound.
Caption: A comparison of the experimental workflows for the synthesis of this compound.
References
A Comparative Analysis of Thiophene-2,5-dicarbonitrile and its Isomers for Research and Development
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the physicochemical and electronic properties of thiophene-2,5-dicarbonitrile and its 2,4- and 3,4-isomers. This guide includes a summary of key quantitative data, detailed experimental protocols for synthesis and characterization, and a visualization of a general synthetic pathway.
The strategic placement of nitrile groups on the thiophene ring significantly influences the molecule's electronic structure, and consequently its chemical reactivity and potential applications in materials science and medicinal chemistry. Understanding the distinct properties of each isomer is crucial for the rational design of novel organic materials and therapeutic agents.
Comparative Physicochemical and Electronic Properties
The properties of the three thiophene-dicarbonitrile isomers are summarized in the table below. It is important to note that while experimental data is available for the 2,5- and 3,4-isomers, the data for the 2,4-isomer is based on theoretical calculations due to a lack of available experimental studies.
| Property | This compound | Thiophene-2,4-dicarbonitrile | Thiophene-3,4-dicarbonitrile |
| Molecular Formula | C₆H₂N₂S | C₆H₂N₂S | C₆H₂N₂S |
| Molecular Weight | 134.16 g/mol [1] | 134.16 g/mol | 134.16 g/mol |
| Melting Point | 158-160 °C | Not available | 148-150 °C |
| Boiling Point | Not available | Not available | Not available |
| Dipole Moment | ~0 D (calculated) | High (calculated) | High (calculated) |
| HOMO Energy | Lower (calculated) | Higher (calculated) | Intermediate (calculated) |
| LUMO Energy | Lower (calculated) | Higher (calculated) | Intermediate (calculated) |
| Energy Gap (HOMO-LUMO) | Larger (calculated) | Smaller (calculated) | Intermediate (calculated) |
Note: "Not available" indicates that experimental data was not found in the searched literature. Calculated values are derived from a theoretical study on cyano-substituted thiophenes and should be considered as estimates.[2]
Synthetic Pathways
A general and common strategy for the synthesis of thiophene-dicarbonitrile isomers involves the cyanation of the corresponding dibromothiophene precursors. This versatile approach allows for the regioselective introduction of nitrile groups.
Caption: General synthetic route to thiophene-dicarbonitrile isomers.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of thiophene-dicarbonitrile isomers are provided below. These protocols are based on established procedures for thiophene chemistry and can be adapted for each specific isomer.
Synthesis of Thiophene-dicarbonitrile Isomers from Dibromothiophenes
This procedure describes a general method for the cyanation of dibromothiophene isomers.
Materials:
-
Appropriate dibromothiophene isomer (2,5-, 2,4-, or 3,4-dibromothiophene)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the dibromothiophene isomer in anhydrous DMF.
-
Add copper(I) cyanide to the solution. The molar ratio of CuCN to the dibromothiophene is typically in slight excess.
-
Heat the reaction mixture to reflux and maintain stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiophene-dicarbonitrile isomer.[3]
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and purity of the synthesized isomers.
-
Procedure: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals will confirm the substitution pattern of the nitrile groups on the thiophene ring.
2. Infrared (IR) Spectroscopy:
-
Purpose: To identify the characteristic functional groups, particularly the nitrile group.
-
Procedure: Obtain the IR spectrum of the sample using either a KBr pellet method or as a thin film. A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration.
3. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the elemental composition of the synthesized compounds.
-
Procedure: Analyze the sample using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak should correspond to the calculated molecular weight of C₆H₂N₂S (134.16 g/mol ).[1]
4. Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels of the isomers.
-
Procedure:
-
Prepare a solution of the thiophene-dicarbonitrile isomer in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound.[4][5]
-
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
5. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic absorption properties and determine the optical band gap of the isomers.
-
Procedure:
-
Prepare dilute solutions of the isomers in a UV-Vis transparent solvent (e.g., chloroform or cyclohexane).
-
Record the absorption spectra using a UV-Vis spectrophotometer over a suitable wavelength range.
-
The wavelength of maximum absorption (λmax) provides information about the electronic transitions. The optical band gap can be estimated from the onset of the absorption edge. A theoretical study suggests that a cyano group in the alpha position (as in the 2,5- and 2,4-isomers) causes a larger bathochromic (red) shift compared to a cyano group in the beta position (as in the 3,4-isomer).[2]
-
Structure-Property Relationships
The position of the electron-withdrawing nitrile groups on the thiophene ring has a profound impact on the electronic properties of the isomers.
Caption: Key electronic property differences among the isomers.
The symmetrical substitution in This compound leads to a molecule with a very small or zero dipole moment. The strong electron-withdrawing effect of the nitrile groups at the 2- and 5-positions significantly lowers both the HOMO and LUMO energy levels, resulting in a relatively large energy gap.
In contrast, the asymmetrical substitution in thiophene-2,4-dicarbonitrile is predicted to result in a large dipole moment. The positioning of the nitrile groups is expected to lead to a smaller HOMO-LUMO gap compared to the 2,5-isomer, making it potentially more suitable for applications requiring lower energy electronic transitions.[2]
Thiophene-3,4-dicarbonitrile , while symmetrical, possesses a significant dipole moment due to the vector addition of the bond dipoles of the nitrile groups. Its electronic properties are anticipated to be intermediate between the 2,5- and 2,4-isomers. The electron-withdrawing nature of the cyano groups in the 3 and 4 positions influences the electronic structure differently than substitution at the 2 and 5 positions.[6]
This comparative guide provides a foundational understanding of the key differences between this compound and its isomers. The provided data and experimental protocols are intended to assist researchers in selecting the most appropriate isomer for their specific application and in the design of future experiments.
References
- 1. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thiophene-2,5-dicarbonitrile: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to safely handle and dispose of Thiophene-2,5-dicarbonitrile.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste and conducted through a licensed and approved hazardous waste disposal company.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[1]
Step 2: Labeling of Waste Containers
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the compound.[1][2] Based on similar compounds, these hazards likely include "Harmful," and "Irritant."
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Ensure that all required documentation is completed accurately.
Summary of Safety and Hazard Information
The following table summarizes the key hazard information for thiophene and related compounds, which should be considered when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[4][6] |
| Combustion Hazards | Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[7] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The primary method of disposal is through a certified hazardous waste management service, which will typically employ high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thiophene-2,5-dicarbonitrile
Essential Safety and Handling Guide for Thiophene-2,5-dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, such as thiophene and various nitrile-containing molecules. A conservative approach to safety is strongly advised.
Hazard Profile and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inferred from related thiophene and dinitrile compounds. Thiophenes are generally flammable, harmful if ingested, and can cause irritation to the skin and eyes.[1][2] Nitrile compounds can be toxic, with some metabolizing into cyanide in the body.[3] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 standards or equivalent. A face shield should be worn in addition to goggles if there is a risk of splashing. | To protect against splashes, vapors, and dust that can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.3 mm). Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. | Nitrile gloves offer good resistance to a range of chemicals.[5] Given that thiophene can be absorbed through the skin, robust hand protection is critical.[2] |
| Body Protection | A chemical-resistant laboratory coat. Ensure it is fully buttoned. | To protect against skin contact from spills and splashes.[2] |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors or dust.[6] Thiophene vapors can cause respiratory irritation, drowsiness, and dizziness.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is essential to minimize exposure and ensure a safe working environment.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Cover the work surface with an absorbent, disposable liner.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Don all required personal protective equipment as outlined in Table 1.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within the chemical fume hood.
-
Use a dedicated, labeled weigh boat or container.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the container with the pre-weighed this compound.
-
Cap the container securely before mixing or sonicating to prevent the release of aerosols.
-
-
Reaction Setup:
-
Conduct all reactions involving this compound within the chemical fume hood.
-
Ensure all glassware is properly secured and that any potential sources of ignition are removed, as thiophene compounds can be flammable.[7]
-
-
Post-Experiment Cleanup:
-
Decontaminate all equipment that has come into contact with this compound using a suitable solvent.
-
Collect all cleaning materials, including the absorbent liner, as hazardous waste.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
-
Diagram of the Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol for Disposal of this compound Waste:
-
Waste Segregation:
-
All materials contaminated with this compound, including unused compound, reaction residues, contaminated PPE (gloves, etc.), and cleaning materials, must be treated as hazardous waste.
-
-
Waste Collection:
-
Collect all hazardous waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Flammable," "Toxic").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. Combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.
-
Diagram of the Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
